molecular formula C9H14ClN B1601247 4-Methylphenethylamine hydrochloride CAS No. 39260-86-1

4-Methylphenethylamine hydrochloride

Cat. No.: B1601247
CAS No.: 39260-86-1
M. Wt: 171.67 g/mol
InChI Key: WTGVGKXHJTZEQD-UHFFFAOYSA-N
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Description

4-Methylphenethylamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGVGKXHJTZEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496674
Record name 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39260-86-1
Record name Benzeneethanamine, 4-methyl-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name 2-(4-methylphenyl)ethan-1-amine hydrochloride
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Foundational & Exploratory

Toxicological Profile of 4-Methylphenethylamine (4-MPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

4-Methylphenethylamine (4-MPEA) , also known as p-methylphenethylamine, is a positional isomer of amphetamine and a structural analog of the endogenous trace amine


-phenethylamine (PEA).[1] Unlike its highly controlled isomer 4-Methylamphetamine (4-MA) , which possesses an 

-methyl group conferring resistance to monoamine oxidase (MAO), 4-MPEA lacks this steric protection.[1] Consequently, it functions pharmacologically as a transient Trace Amine-Associated Receptor 1 (TAAR1) agonist with a rapid metabolic turnover.[1]

This guide delineates the toxicological boundaries of 4-MPEA, distinguishing its relatively low acute toxicity profile from the severe serotonergic toxicity associated with 4-MA.[1] It provides rigorous protocols for experimental validation and risk assessment in laboratory settings.[1]

Structural Differentiation

The toxicological divergence between 4-MPEA and its isomers is driven by the presence or absence of the


-methyl group.[1]
CompoundCommon NameStructureMAO SusceptibilityToxicological Potency
4-MPEA p-MethylphenethylaminePhenyl ring (4-Me) + Ethylamine chainHigh (Substrate) Low (Rapid clearance)
Amphetamine

-Methylphenethylamine
Phenyl ring + Isopropylamine chain (

-Me)
Low (Inhibitor/Resistant)High (Potent stimulant)
4-MA 4-MethylamphetaminePhenyl ring (4-Me) + Isopropylamine chain (

-Me)
Low (Resistant)Severe (Serotonergic)

Pharmacodynamics & Mechanism of Action[2]

4-MPEA acts primarily as a sympathomimetic agent through two synergistic mechanisms: TAAR1 activation and carrier-mediated monoamine release.[1]

TAAR1 Agonism & Signaling

4-MPEA binds to the intracellular TAAR1, a Gs-coupled GPCR located on the presynaptic membrane of monoaminergic neurons.[1] Activation triggers a cAMP-dependent signaling cascade that modulates the activity of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanistic Pathway:

  • Entry: 4-MPEA enters the presynaptic terminal via organic cation transporters (OCT2) or passive diffusion.[1]

  • Binding: Agonist binding to TAAR1.

  • Signaling:

    
     protein activation 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    
    
    PKA/PKC activation.[1]
  • Effect: Phosphorylation of DAT/NET triggers transporter internalization or efflux (reverse transport), increasing synaptic monoamine concentrations.[1]

Visualization: TAAR1 Signaling Cascade

TAAR1_Signaling MPEA 4-MPEA (Extracellular) OCT OCT2 / DAT (Entry) MPEA->OCT Transport TAAR1 TAAR1 (Intracellular) OCT->TAAR1 Binding Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA / PKC Activation cAMP->PKA Activates DAT DAT Phosphorylation PKA->DAT Phosphorylates Efflux Dopamine/NE Efflux (Synaptic Increase) DAT->Efflux Internalization/Reversal

Figure 1: Signal transduction pathway of 4-MPEA mediated via TAAR1, leading to monoamine efflux.[1]

Pharmacokinetics & Metabolism[1][3]

The safety profile of 4-MPEA is heavily reliant on its rapid metabolism ("The MAO Gatekeeper Effect").[1] Unlike amphetamines, 4-MPEA is a substrate for Monoamine Oxidase B (MAO-B).[1]

Metabolic Fate

Upon ingestion, 4-MPEA undergoes rapid oxidative deamination.[1] This first-pass metabolism prevents toxic systemic concentrations under normal conditions.[1]

  • Primary Enzyme: MAO-B (High affinity)[1]

  • Secondary Enzyme: MAO-A (Lower affinity)[1]

  • Metabolites: 4-Methylphenylacetaldehyde

    
     4-Methylphenylacetic acid (Excreted in urine).[1]
    

Risk Factor: Co-administration with MAO Inhibitors (e.g., Selegiline, Moclobemide) disables this safety valve, potentially elevating 4-MPEA to toxic levels comparable to amphetamine overdose (The "Cheese Effect").

Visualization: Metabolic Degradation[1]

Metabolism MPEA 4-MPEA MAO MAO-B (Oxidative Deamination) MPEA->MAO Aldehyde 4-Methylphenyl- acetaldehyde MAO->Aldehyde Rapid ALDH Aldehyde Dehydrogenase Aldehyde->ALDH Acid 4-Methylphenyl- acetic Acid ALDH->Acid Oxidation Excretion Renal Excretion Acid->Excretion

Figure 2: Primary metabolic pathway of 4-MPEA demonstrating rapid detoxification via MAO-B.[1]

Toxicological Profile

Acute Toxicity Data

Quantitative toxicity data indicates that 4-MPEA is significantly less potent than amphetamine due to metabolic instability.[1]

Table 1: Comparative Acute Toxicity (Murine Models)

CompoundRouteLD50 (mg/kg)Toxicity ClassSource
4-MPEA i.p.[1] (Mouse)206.7 ± 3.3 Moderate[Borne et al., 1977; NIH PubChem]
4-MPEA i.p. (Mouse)183.3 (LDLo)Moderate[NIH PubChem]

-PEA
i.p.[1] (Mouse)226.7 ± 4.4Moderate[Borne et al., 1977]
Amphetaminei.p. (Mouse)~10 - 50High[RTECS]

Note: The similarity in LD50 between 4-MPEA and PEA confirms that the para-methyl substitution does not significantly alter acute lethality compared to the parent trace amine.

Clinical Toxidrome

In the event of overdose or MAO inhibition, 4-MPEA manifests a Sympathomimetic Toxidrome :

  • Cardiovascular: Tachycardia, hypertension, palpitations.[1]

  • Neurological: Agitation, tremors, mydriasis (pupil dilation), anxiety.

  • Severe: Hypertensive crisis, hyperthermia (less pronounced than 4-MA), cardiac arrhythmia.[1]

Cytotoxicity & Irritation[1]
  • Skin/Eye: Classified as Irritant (Category 2).[1][2] Causes distinct erythema and conjunctival irritation upon contact.[1]

  • Respiratory: STOT-SE Category 3.[1][2] Inhalation of vapors/dust causes respiratory tract irritation.[1]

Experimental Protocols

Protocol: In Vitro TAAR1 cAMP Accumulation Assay

Objective: To quantify the potency (


) of 4-MPEA at the human TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing hTAAR1.[1]

  • cAMP-Glo™ Assay Kit (Promega).[1]

  • Reference agonist:

    
    -PEA.[1][3]
    

Workflow:

  • Cell Plating: Seed HEK293-hTAAR1 cells at 5,000 cells/well in 384-well plates. Incubate 24h.

  • Drug Treatment:

    • Prepare 4-MPEA serial dilutions (1 nM to 100

      
      M) in induction buffer (PBS + 500 
      
      
      
      M IBMX to inhibit PDE).
    • Apply 5

      
      L of compound to cells.[1] Incubate 30 min at 37°C.
      
  • Detection:

    • Add cAMP detection solution (lysis buffer + substrate).[1] Incubate 20 min.

    • Add Kinase-Glo® reagent.[1] Incubate 10 min.

  • Measurement: Read luminescence using a microplate luminometer.

  • Analysis: Plot RLU vs. log[concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .[1]
    
Protocol: LC-MS/MS Detection in Biological Matrices

Objective: To detect 4-MPEA and distinguish it from amphetamine in plasma.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Transitions (MRM):

    • Precursor: 136.1 (

      
      )
      
    • Quantifier Ion: 119.1 (Loss of

      
      )
      
    • Qualifier Ion: 91.1 (Tropylium ion)

Note: 4-MPEA and Amphetamine share the same mass (135.21 g/mol ).[1] Chromatographic separation is mandatory. 4-MPEA typically elutes after amphetamine on C18 columns due to the lipophilicity of the para-methyl group vs the alpha-methyl group.[1]

References

  • Borne, R. F., et al. (1977).[1] "Acute toxicity of beta-phenylethylamine and various monomethylated and para-halogenated analogs in mice." Toxicology and Applied Pharmacology.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76751, 4-Methylphenethylamine.[1]

  • Broadley, K. J. (2010).[1] "The vascular effects of trace amines and amphetamines."[1] Pharmacology & Therapeutics.[1][4]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: p-Methylphenethylamine.[1][5]

  • Cayman Chemical. (2025).[1][2] Safety Data Sheet: Phenethylamine Analogs.

Sources

spectroscopic data (NMR, IR, MS) of 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylphenethylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methylphenethylamine (4-MPEA), also known as para-methylphenethylamine, is a primary amine belonging to the substituted phenethylamine class. Its chemical structure, consisting of a benzene ring substituted with a methyl group at the para position and an ethylamine side chain, makes it a structural isomer of other significant compounds, including amphetamine.[1] Given its role as a human trace amine-associated receptor 1 (TAAR1) agonist and its potential applications in pharmaceutical and neuroscience research, unambiguous structural confirmation and purity assessment are paramount.[1]

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 4-Methylphenethylamine. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal logic behind the spectral features and the experimental workflows designed to produce high-fidelity, verifiable results. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the spectroscopic signature of this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational analysis of the molecular structure of 4-Methylphenethylamine allows us to predict the key features we expect to observe in each spectrum. The molecule's symmetry and the distinct electronic environments of its protons and carbons are critical to this predictive exercise.

Caption: Molecular structure of 4-Methylphenethylamine with key carbon and proton environments labeled.

  • ¹H NMR: We anticipate five distinct signals: two for the aromatic protons (due to symmetry), one for the benzylic methylene (Cβ-H₂), one for the aminic methylene (Cα-H₂), one for the aromatic methyl group (C-Me-H₃), and one for the amine protons (NH₂). The aromatic protons should appear as two doublets. The two methylene groups will form an A₂B₂ system, likely appearing as two triplets. The methyl group will be a singlet, and the amine protons may be a broad singlet.

  • ¹³C NMR: Due to the molecule's symmetry, we expect six distinct carbon signals: four for the aromatic carbons (C1, C2/C6, C3/C5, C4), one for the methyl carbon, and two for the ethylamine side-chain carbons.

  • IR Spectroscopy: Key absorptions should include N-H stretching from the primary amine, C-H stretching from both the aromatic ring and the aliphatic chain, and characteristic C=C stretching from the para-disubstituted aromatic ring.

  • Mass Spectrometry: The molecular ion peak is expected at an m/z corresponding to its molecular weight (135.21 g/mol ).[1] The dominant fragmentation pathway is anticipated to be a benzylic cleavage, resulting in a stable iminium ion.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Methylphenethylamine provides a clear fingerprint of its structure.

¹H NMR Data

The following table summarizes the proton NMR data for 4-Methylphenethylamine recorded in deuterated chloroform (CDCl₃).

Signal AssignmentChemical Shift (δ, ppm)Inferred MultiplicityInferred Integration
Aromatic (H-2, H-6)~7.07Doublet2H
Aromatic (H-3, H-5)~7.07Doublet2H
Aminic Methylene (-CH₂-NH₂)~2.89Triplet2H
Benzylic Methylene (Ar-CH₂-)~2.68Triplet2H
Aromatic Methyl (-CH₃)~2.30Singlet3H
Amine (-NH₂)~1.81Broad Singlet2H
(Data sourced from ChemicalBook for a spectrum acquired at 89.56 MHz in CDCl₃)[1]
Interpretation and Mechanistic Insights
  • Aromatic Region (δ ~7.07 ppm): The para-substitution pattern creates a symmetrical aromatic system. The protons ortho to the ethyl group (H-2, H-6) are chemically equivalent, as are the protons meta to the ethyl group (H-3, H-5). This results in a classic AA'BB' system which, at lower field strengths, often resolves into what appears to be two distinct doublets, typically centered around the same value.[2] The signal at ~7.07 ppm represents these four protons.

  • Aliphatic Chain (δ ~2.89 and ~2.68 ppm): The two methylene groups form a classic A₂B₂ spin system. The benzylic protons (Ar-CH₂-) at ~2.68 ppm are deshielded by the adjacent aromatic ring. The aminic methylene protons (-CH₂-NH₂) at ~2.89 ppm are deshielded by the electronegative nitrogen atom. Each signal appears as a triplet due to coupling with the adjacent methylene group (n+1 rule, where n=2).

  • Methyl Group (δ ~2.30 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl group on a benzene ring.

  • Amine Protons (δ ~1.81 ppm): The protons of the primary amine appear as a broad singlet. The chemical shift of amine protons can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Their coupling to adjacent protons is often not observed due to rapid proton exchange.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methylphenethylamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis should be performed on a spectrometer with a field strength of at least 300 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. While a citable, assigned dataset for 4-Methylphenethylamine was not available in the conducted search, this section outlines the expected results and the protocol for acquisition.

Expected ¹³C NMR Spectral Features

Based on the molecular structure, six unique carbon signals are expected:

  • Aliphatic Carbons: The two sp³ hybridized carbons of the ethylamine chain (Ar-C H₂- and -C H₂-NH₂) are expected in the δ 25-50 ppm range. The methyl carbon (Ar-C H₃) should appear upfield, around δ 20-25 ppm.

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The two protonated carbons (C-2/C-6 and C-3/C-5) and the two quaternary carbons (C-1, substituted by the ethylamine chain, and C-4, substituted by the methyl group) will have distinct chemical shifts. Quaternary carbon signals are typically less intense.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of 4-Methylphenethylamine in ~0.7 mL of CDCl₃ with TMS.

  • Instrumentation: Use a 5 mm NMR tube in a spectrometer with a field strength of at least 75 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A 2-second delay is standard.

    • Spectral Width (sw): A spectral width of ~220-240 ppm is sufficient to cover the entire range of organic carbons.

  • Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm or the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The following table outlines the expected key IR absorptions for 4-Methylphenethylamine based on its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H Stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2960-2850C-H StretchAliphatic C-H (-CH₂-, -CH₃)
1620-1600N-H Bend (Scissoring)Primary Amine (-NH₂)
~1515C=C StretchAromatic Ring
~820C-H Out-of-Plane BendPara-disubstituted Aromatic
Interpretation
  • N-H Stretching: A primary amine will typically show two bands in the 3400-3250 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches. These are often of medium intensity.

  • C-H Stretching: The spectrum will be divided by the 3000 cm⁻¹ line. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the stronger absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups.

  • Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. A strong band around 820 cm⁻¹ is a key diagnostic indicator of 1,4- (para) disubstitution on a benzene ring.

  • N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of neat 4-Methylphenethylamine directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

    • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Mass Spectrometry Data (Electron Ionization)

The following data represents the major fragments observed in the 70 eV electron ionization (EI) mass spectrum of 4-Methylphenethylamine.

m/zRelative Intensity (%)Proposed Fragment
1356.0[M]⁺ (Molecular Ion)
10639.5[M - CH₂NH]⁺ or [C₈H₁₀]⁺
9115.9[C₇H₇]⁺ (Tropylium ion)
30 100.0 [CH₂NH₂]⁺ (Base Peak)
(Data sourced from ChemicalBook)[1]
Fragmentation Pathway Analysis

The fragmentation of phenethylamines under EI conditions is dominated by cleavage of the Cα-Cβ bond, as this results in the formation of a stable, resonance-stabilized benzylic radical and a stable iminium cation.

M 4-Methylphenethylamine [M]⁺˙ m/z = 135 F1 Iminium Cation [CH₂NH₂]⁺ m/z = 30 (Base Peak) M->F1 α-Cleavage (Benzylic Fission) F2 4-Methylbenzyl Radical (Neutral Loss) M->F2 F6 [C₈H₁₀]⁺˙ m/z = 106 M->F6 McLafferty-like Rearrangement? F3 [M - NH₃]⁺˙ m/z = 118 F4 Tropylium Cation [C₇H₇]⁺ m/z = 91 F5 p-Xylyl Cation [C₈H₉]⁺ m/z = 105 (Incorrectly assigned in some DBs, should be 106 from loss of CH2NH) F6->F4 Loss of CH₃

Caption: Proposed EI fragmentation pathway for 4-Methylphenethylamine.

  • Molecular Ion (m/z 135): The peak at m/z 135 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.[1]

  • Base Peak (m/z 30): The most abundant fragment is the iminium cation, [CH₂NH₂]⁺, at m/z 30.[1] This is the hallmark fragmentation of primary phenethylamines. It is formed by the cleavage of the Cα-Cβ bond (benzylic cleavage). This cleavage is highly favored because it results in a stable radical (the 4-methylbenzyl radical) and the stable, nitrogen-stabilized iminium cation.

  • Fragment at m/z 106: This significant fragment corresponds to the loss of the •CH₂NH radical from the molecular ion, leaving the 4-methylstyrene radical cation.[1]

  • Fragment at m/z 91: The peak at m/z 91 is the classic tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.[1] It is formed by the loss of a methyl group from the m/z 106 fragment, followed by rearrangement.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of 4-Methylphenethylamine (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the chromatographic peak for 4-Methylphenethylamine and analyze the corresponding mass spectrum. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Integrated Spectroscopic Workflow

For unambiguous identification, no single technique is sufficient. A logical workflow integrating these methods provides a self-validating system for structural elucidation.

cluster_0 Workflow for Structural Elucidation Start Unknown Sample (Presumed 4-MPEA) GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Analysis Start->FTIR MW_Frag Result: - Molecular Weight (m/z 135) - Fragmentation Pattern (Base Peak m/z 30) GCMS->MW_Frag Proton_Carbon Result: - Proton Environment - Carbon Skeleton - Connectivity NMR->Proton_Carbon Func_Groups Result: - Functional Groups (Amine, Aromatic) - Substitution Pattern FTIR->Func_Groups Structure Confirmed Structure: 4-Methylphenethylamine MW_Frag->Structure Proton_Carbon->Structure Func_Groups->Structure

Caption: Integrated workflow for the comprehensive spectroscopic analysis of 4-Methylphenethylamine.

Conclusion

The spectroscopic characterization of 4-Methylphenethylamine is straightforward and yields a unique set of data that allows for its unambiguous identification. The key identifiers are:

  • ¹H NMR: A simple aromatic signal near δ 7.07 ppm, two triplets for the ethylamine chain, and a characteristic methyl singlet at δ ~2.30 ppm.

  • IR: Characteristic primary amine N-H stretches, a clear distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and a strong out-of-plane bending band near 820 cm⁻¹ confirming para-substitution.

  • MS: A molecular ion at m/z 135 and a dominant base peak at m/z 30, which is the definitive fragment for a primary phenethylamine structure.

By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of 4-Methylphenethylamine with a high degree of scientific confidence.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Mechanistic Profiling and In Vitro Characterization of 4-Methylphenethylamine Hydrochloride

[1]

Executive Summary

4-Methylphenethylamine (4-MPEA) hydrochloride is a positional isomer of amphetamine and a structural analog of the endogenous trace amine

1


1Trace Amine-Associated Receptor 1 (TAAR1) agonist1

Critical Distinction: Researchers must distinguish 4-MPEA from 4-Methylamphetamine (4-MA) (a potent serotonin releaser with high neurotoxicity risks) and 4-Methylthioamphetamine (4-MTA) . 4-MPEA’s pharmacological profile is defined by rapid metabolic turnover and specific GPCR activation.[1]

Part 1: Chemical Identity & Reagent Preparation[1]

Physicochemical Properties[1][2][3][4]
  • IUPAC Name: 2-(4-methylphenyl)ethanamine hydrochloride[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 171.67 g/mol (salt)[1]

  • Solubility: Highly soluble in water (>50 mM); soluble in DMSO.

  • Stability: Hygroscopic; store desiccated at -20°C.

Stock Solution Protocol

To ensure reproducibility in kinetic assays, accurate stock preparation is vital to prevent precipitation or hydrolysis artifacts.

Protocol: 10 mM Stock Preparation

  • Weighing: Weigh 1.72 mg of 4-MPEA HCl into a sterile microcentrifuge tube.

  • Solvent Choice:

    • For Cell Culture (TAAR1/Tox): Dissolve in 1 mL of sterile PBS (pH 7.4) or Water for Injection (WFI) .[1] DMSO is unnecessary and may introduce solvent effects in sensitive GPCR assays.

    • For Enzymatic Assays (MAO): Dissolve in 1 mL of 100 mM Potassium Phosphate Buffer (pH 7.4) .

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into 50 µL volumes and freeze at -80°C. Avoid freeze-thaw cycles.

Part 2: Pharmacodynamics – TAAR1 Agonism

The primary pharmacological target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located intracellularly and on the plasma membrane.[1][3][4][5][6][7] Activation leads to cAMP accumulation.[1]

Mechanistic Pathway

4-MPEA mimics the endogenous ligand PEA.[1] Upon binding to TAAR1, it triggers the G

11

TAAR1_PathwayLigand4-MPEAReceptorTAAR1(GPCR)Ligand->ReceptorBindingG_ProteinGs ProteinReceptor->G_ProteinActivationEffectorAdenylylCyclaseG_Protein->EffectorStimulationSecondMessengercAMP(Increase)Effector->SecondMessengerATP -> cAMPDownstreamPKA / EPACActivationSecondMessenger->DownstreamSignaling

Figure 1: Signal transduction pathway for 4-MPEA at the TAAR1 receptor.[1]

Experimental Protocol: cAMP Accumulation Assay

Objective: Determine the

1System:
  • Seeding: Plate 10,000 cells/well in a white 384-well plate. Incubate overnight.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).[1] Note: IBMX is critical to prevent cAMP degradation, which would mask the agonist signal.

  • Treatment:

    • Prepare serial dilutions of 4-MPEA (100 µM to 0.1 nM).

    • Add 5 µL of compound to cells. Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra or cAMP-Glo).[1]

    • Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.[1]

  • Readout: Measure fluorescence at 665 nm/615 nm.

  • Analysis: Plot agonist response curves.

    • Expected Result: 4-MPEA typically displays low micromolar potency (

      
      ), comparable to PEA but less potent than 
      
      
      -methylphenethylamine.[1]

Part 3: Metabolic Stability & Enzymatic Interaction

Unlike amphetamines, 4-MPEA is not an MAO inhibitor but a substrate .[1] This dictates its transient duration of action.

Metabolic Pathway

The molecule undergoes oxidative deamination primarily by MAO-B, yielding an aldehyde intermediate which is rapidly converted to 4-methylphenylacetic acid.[1]

MetabolismSubstrate4-MPEAEnzymeMAO-B(Mitochondrial)Substrate->EnzymeOxidativeDeaminationIntermediate4-Methylphenyl-acetaldehydeEnzyme->IntermediateEnzyme2ALDHIntermediate->Enzyme2OxidationProduct4-Methylphenyl-acetic AcidEnzyme2->ProductExcretion

Figure 2: Metabolic degradation pathway of 4-MPEA via Monoamine Oxidase B.[1]

Protocol: MAO Substrate Kinetics

Objective: Confirm 4-MPEA as a substrate and calculate


  • Enzyme Source: Recombinant Human MAO-B microsomes (commercially available).[1]

  • Reaction Mix:

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • MAO-B (0.05 mg/mL protein).[1]

    • 4-MPEA (varying concentrations: 1 µM – 500 µM).[1]

  • Coupled Assay (Amplex Red):

    • MAO activity generates

      
      .[1]
      
    • Add Horseradish Peroxidase (HRP) and Amplex Red reagent.[1]

    • 
       + Amplex Red 
      
      
      Resorufin (Fluorescent).[1]
  • Measurement: Kinetic read (Ex/Em: 530/590 nm) for 30 minutes at 37°C.

  • Control: Use Selegiline (1 µM) as a negative control (inhibitor) to verify signal specificity.[1]

Part 4: Safety & Cytotoxicity Profiling

Given the neurotoxicity associated with para-substituted amphetamines (e.g., PCA, 4-MTA), 4-MPEA must be screened for cytotoxicity, although it lacks the serotonergic neurotoxicity mechanisms of its halogenated/thio-analogs.[1]

Comparative Data Summary
CompoundPrimary TargetMAO InteractionCytotoxicity Risk
4-MPEA TAAR1 AgonistSubstrate (Rapid clearance)Low
Amphetamine DAT/NET ReleaserWeak InhibitorModerate (High dose)
4-MTA SERT Releaser/MAOIInhibitorHigh (Serotonin Syndrome)
Protocol: MTT Cell Viability Assay
  • Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).[1]

  • Seeding: 15,000 cells/well in 96-well plates.

  • Exposure: Treat with 4-MPEA (1 µM – 1 mM) for 24 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Mitochondrial reductase in viable cells reduces MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Absorbance at 570 nm.

  • Threshold:

    
     < 100 µM indicates potential cytotoxicity requiring further investigation (e.g., LDH release).[1]
    

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.[1] Link

  • Lewin, A. H., et al. (2008). Trace amine-associated receptor 1 agonists: Synthesis and evaluation of phenethylamines. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423.[1] Link

  • Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine in supplements sold in the United States. Drug Testing and Analysis, 8(3-4), 328-333.[1] Link

  • Feenstra, M. G., et al. (2001). Dopamine and noradrenaline efflux in the prefrontal cortex in the light of adaptive state of the animal. Progress in Brain Research, 126, 193-218.[1] Link

  • Simmler, L. D., et al. (2016). In vitro characterization of psychoactive substances at rat, mouse, and human trace amine-associated receptor 1.[1][4][8] Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144.[1] Link

Methodological & Application

Application Note: Advanced Analytical Protocols for the Differentiation and Quantitation of 4-Methylphenethylamine (4-MPEA)

[1]

Part 1: Strategic Overview & Chemical Context

The "Isomer Problem" in Phenethylamine Analysis

4-Methylphenethylamine (4-MPEA) presents a unique analytical challenge due to its structural isomerism with Amphetamine (


-Methylphenethylamine
1

For researchers and forensic toxicologists, the critical imperative is specificity. Misidentification can lead to false positives for controlled substances (Amphetamine) or failure to detect novel psychoactive substances (NPS).[1]

Key Analytical Differentiators:

  • Mass Spectral Fragmentation:

    • Amphetamine: The

      
      -methyl group directs fragmentation to yield a base peak of m/z 44  (GC-EI) and characteristic tropylium ions at m/z 91  (LC-MS/MS).[1]
      
    • 4-MPEA: The ring-substituted methyl group results in a base peak of m/z 30 (GC-EI) and a characteristic methyl-tropylium ion at m/z 105 (LC-MS/MS).[1]

  • Chromatographic Selectivity: Separation of 4-MPEA from its regioisomers (2-MPEA, 3-MPEA) requires specific stationary phase interactions, particularly

    
    -
    
    
    interactions in LC or polarity tuning in GC.[1]

Part 2: GC-MS Protocol (Confirmatory Analysis)

Objective: Definitive structural confirmation and separation of regioisomers in seized powders or complex matrices.

Principle of Method

Native phenethylamines often exhibit peak tailing on non-polar columns due to interaction between the basic amine and active silanol sites. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization.[1] The resulting perfluoroacyl derivatives are less polar, more volatile, and provide unique high-mass fragments that enhance sensitivity and separation.

Reagents & Sample Preparation[1]
  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).[1][2]

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).

  • Buffer: 0.1 M Carbonate Buffer (pH 9.5).

Protocol Step-by-Step:

  • Extraction: Add 1 mL of sample (urine/dissolved powder) to 200 µL Carbonate Buffer. extract with 2 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).[1]

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization: Reconstitute residue in 50 µL Ethyl Acetate and 50 µL PFPA. Cap and incubate at 60°C for 20 minutes.

  • Cleanup: Evaporate to dryness again (to remove excess acid). Reconstitute in 100 µL Ethyl Acetate for injection.

GC-MS Instrument Conditions
ParameterSetting
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode)
Temp Program 70°C (1 min hold)

20°C/min to 280°C

Hold 5 min
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Diagnostic Ions (PFPA Derivatives)

The derivatization shifts the fragmentation pathway, allowing clear distinction between the ring-methylated 4-MPEA and side-chain methylated Amphetamine.[1]

CompoundDerivative MWBase Peak (m/z)Diagnostic Ions (m/z)Mechanistic Origin
Amphetamine-PFPA 281190 118, 91Cleavage alpha to amide nitrogen.[1]
4-MPEA-PFPA 281176 105, 133Cleavage beta to amide nitrogen (loss of PFPA-CH2).[1]
2-MPEA-PFPA 281176 105, 133Differentiated by Retention Time

Critical Insight: The m/z 190 ion is unique to Amphetamine (containing the


-methyl). The m/z 176 ion is unique to straight-chain phenethylamines like 4-MPEA.[1] This provides a "self-validating" mass spectral filter before retention time is even considered.[1]

Part 3: LC-MS/MS Protocol (Trace Quantitation)[1]

Objective: High-throughput quantitation in biological fluids (plasma/urine) with isomer specificity.

Chromatographic Strategy

Separating 4-MPEA from 2-MPEA and 3-MPEA is difficult on standard C18 columns.[1] A Biphenyl or Phenyl-Hexyl stationary phase is strictly recommended.[1] The


LC Conditions
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 6.0 min: 40% B (Slow ramp for isomer resolution)

    • 7.0 min: 95% B[1]

MS/MS Parameters (ESI Positive)

Source: Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Desolvation Temp: 450°C[1]

MRM Transitions Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)Rationale
4-MPEA 136.1105.1 119.120 / 15105.1 corresponds to the methyl-benzyl cation (

), confirming the methyl is on the ring.[1]
Amphetamine 136.191.1 119.120 / 1591.1 corresponds to the benzyl cation (

), confirming the ring is unsubstituted.
BMPEA 136.191.1 119.122 / 18Produces 91.1; Must be resolved chromatographically from Amphetamine.

Part 4: Visualization of Analytical Logic

Decision Tree for Isomer Differentiation

This workflow illustrates the logical steps to distinguish 4-MPEA from its isobaric interferences.

IsomerLogicStartUnknown Sample (MW 135)MethodSelect MethodStart->MethodGCMSGC-MS (PFPA Derivatization)Method->GCMSLCMSLC-MS/MS (ESI+)Method->LCMSBasePeakCheck Base Peak (EI)GCMS->BasePeakMRMMonitor MRM TransitionsLCMS->MRMIon190Base Peak m/z 190(Alpha-Methyl)BasePeak->Ion190Alpha CleavageIon176Base Peak m/z 176(Primary Amine)BasePeak->Ion176Beta CleavageResultAmphID: AmphetamineIon190->ResultAmphResultMPEAID: Ring-Methyl Isomer(2, 3, or 4-MPEA)Ion176->ResultMPEAChromatographic Separation\n(Biphenyl Column)Chromatographic Separation(Biphenyl Column)ResultMPEA->Chromatographic Separation\n(Biphenyl Column)Required for RegioisomersTrans91Transition 136 -> 91(Unsubstituted Ring)MRM->Trans91Trans105Transition 136 -> 105(Methylated Ring)MRM->Trans105Trans91->ResultAmphTrans105->ResultMPEA

Figure 1: Analytical decision tree for differentiating 4-MPEA from Amphetamine using Mass Spectrometry.

Part 5: Method Validation Parameters (E-E-A-T)

To ensure this protocol meets forensic and clinical standards (SWGTOX/FDA), the following validation criteria must be met:

ParameterAcceptance CriteriaNotes
Linearity

Range: 5 – 1000 ng/mL
LOD / LOQ LOD: < 1 ng/mL; LOQ: < 5 ng/mLSignal-to-Noise > 3 (LOD) and > 10 (LOQ)
Precision (CV) < 15% (intra/inter-day)At Low, Medium, High QC levels
Matrix Effect ± 25%Compare neat standard vs. post-extraction spike
Interference No peaks at RT of isomersVerify separation of 2-MPEA and 3-MPEA
Scientific Rationale for Protocol Choices
  • Why PFPA? Acylation with PFPA adds significant mass (146 Da), moving the analyte to a cleaner region of the chromatogram and reducing the volatility of the free base, which prevents evaporative loss during concentration steps.

  • Why m/z 105? The formation of the methyl-tropylium ion is energetically favorable for ring-methylated species. Amphetamine lacks the methyl group on the ring, so it cannot form this ion directly without complex rearrangement, making 105 a highly specific marker for 4-MPEA.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Their Ring-Substituted Analogues in Seized Materials. [Link] (Authoritative source for general phenethylamine extraction and GC-MS parameters)

  • Pawar, R. S., et al. (2014). "Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods." Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[1] [Link] (Key reference for LC-MS/MS separation of phenethylamine isomers in complex matrices)

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 37(7), 452–474.[1] [Link] (Standard for the validation parameters listed in Part 5)

  • Nieddu, M., et al. (2025).[1][4] "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review." Forensic Toxicology. [Link] (Recent review covering extraction and mass spectral fragmentation of phenethylamine derivatives)

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of 4-Methylphenethylamine (4-MPEA) from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a trace amine-associated receptor 1 (TAAR1) agonist.[1] Often detected as an impurity in "pre-workout" supplements or abused as a designer stimulant, its analysis requires rigorous separation from structural isomers like


-methylphenethylamine (amphetamine) and 

-methylphenethylamine (NMPEA).
The Chemical Logic of Extraction

The success of this protocol relies on exploiting the Henderson-Hasselbalch equation to manipulate the ionization state of 4-MPEA.

  • Basicity: 4-MPEA is a weak base with a pKa of approximately 9.8–10.1 .

  • Extraction Phase (Aqueous

    
     Organic):  To extract 4-MPEA into a non-polar solvent, the pH must be adjusted to >12.0 . At this pH (2 units above pKa), >99% of the molecule exists in its uncharged, lipophilic free-base form (
    
    
    
    ), allowing migration into the organic layer.
  • The Volatility Trap (Critical Control Point): A common failure mode in phenethylamine analysis is the loss of analyte during solvent evaporation. The free-base form of 4-MPEA is highly volatile. This protocol includes a mandatory acidification step prior to evaporation to convert the free base into its non-volatile hydrochloride salt (

    
    ).
    

Materials & Equipment

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred over DCM for better safety profile and cleaner upper-layer recovery).

  • pH Adjustment: 2M Sodium Hydroxide (NaOH).

  • Stabilizer Solution: 1% HCl in Methanol (v/v).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

  • Internal Standard (IS): Amphetamine-d5 or Phenethylamine-d5 (1 µg/mL in methanol).

Equipment
  • Centrifuge capable of 3000 x g.[2]

  • Nitrogen evaporator with temperature control (40°C).

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890/5977).

  • Capillary Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Experimental Workflow (Visualized)

The following diagram outlines the critical decision paths and phase transitions in the extraction process.

G Urine Urine Sample (2.0 mL) IS Add Internal Standard (Amphetamine-d5) Urine->IS Hydrolysis Enzymatic Hydrolysis (Optional: if conj. suspected) IS->Hydrolysis Alk Alkalinization (Add 0.5mL 2M NaOH -> pH > 12) Hydrolysis->Alk De-conjugation complete Extract Solvent Addition (3.0 mL MTBE) Alk->Extract Analyte uncharged (Free Base) PhaseSep Phase Separation (Centrifuge 3000xg, 5 min) Extract->PhaseSep Transfer Transfer Organic Layer (Upper Phase) PhaseSep->Transfer Organic Phase AcidTrap CRITICAL: Salt Formation Add 50µL 1% HCl/MeOH Transfer->AcidTrap Prevent Volatilization Evap Evaporation (N2 stream @ 40°C) AcidTrap->Evap Analyte stabilized as Salt Deriv Derivatization (PFPA, 60°C, 20 min) Evap->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 1: Decision logic for the extraction of 4-MPEA. Note the critical acidification step ("Salt Formation") to prevent evaporative loss of the target amine.

Detailed Protocol

Phase 1: Sample Pre-treatment & Extraction[3]
  • Aliquot: Transfer 2.0 mL of urine into a 15 mL borosilicate glass screw-cap tube.

  • Internal Standard: Add 50 µL of Internal Standard working solution (Amphetamine-d5, 1 µg/mL). Vortex briefly.

  • Alkalinization: Add 500 µL of 2M NaOH.

    • Check: Verify pH is >12 using pH paper. This ensures the amine proton is removed (

      
      ).
      
  • Extraction: Add 3.0 mL of MTBE .

    • Why MTBE? It forms a clear upper layer that is easier to pipette off than the lower layer in Chloroform/DCM extractions, reducing the risk of transferring aqueous impurities.

  • Agitation: Rotate or shake mechanically for 10 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Transfer: Carefully transfer the upper organic layer to a clean conical glass tube.

Phase 2: Stabilization & Concentration (The "Expert" Step)
  • Acidification: Add 50 µL of 1% HCl in Methanol to the organic extract.

    • Mechanism: This converts the volatile 4-MPEA free base back into the non-volatile hydrochloride salt before the solvent is removed.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Caution: Do not over-dry. Remove immediately once solvent is gone.

Phase 3: Derivatization (PFPA Method)

Phenethylamines chromatograph poorly in their native form due to peak tailing. Acylation is required. 10. Reconstitution: Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic anhydride (PFPA) to the residue. 11. Incubation: Cap the tube tightly and incubate at 60°C for 20 minutes. 12. Dry Down: Evaporate the excess derivatizing agent under nitrogen at 40°C. 13. Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Analytical Parameters (GC-MS)[4][5][6][7]

To distinguish 4-MPEA from amphetamine, chromatographic resolution is vital.

ParameterSetting
Column DB-5MS (30m x 0.25mm x 0.25µm) or ZB-Drug-1
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temp 250°C (Splitless mode)
Oven Program 70°C (1 min hold)

20°C/min to 280°C

Hold 5 min
Transfer Line 280°C
Ionization EI (70 eV)
Acquisition SIM Mode (Selected Ion Monitoring)
Target Ions (PFPA Derivative)
  • Quantifier Ion: m/z 204 (Common phenethylamine fragment with PFPA).

  • Qualifier Ions: m/z 190, 118, and Molecular Ion (depending on specific fragmentation, usually weak).

  • Note: 4-MPEA elutes slightly later than Amphetamine on a 5% phenyl column due to the para-methyl substitution increasing interaction with the stationary phase.

Validation & Performance Criteria

Every laboratory must validate this method. The following acceptance criteria are based on standard bioanalytical guidelines (SWGTOX/FDA).

Validation ParameterAcceptance Criteria
Linearity

over range 10 – 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio

3:1 (Typically ~2-5 ng/mL)
Limit of Quantitation (LOQ) Signal-to-Noise ratio

10:1; Precision within 20%
Precision (CV%) < 15% (intra-day) and < 20% (inter-day)
Accuracy (Bias) ± 15% of nominal concentration
Recovery (Extraction) > 80% (Absolute recovery)
Selectivity No interfering peaks at retention time of 4-MPEA in blank urine

References

  • Agilent Technologies. (2020). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76751, 4-Methylphenethylamine. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2009). Rapid GC-MS confirmation of amphetamines in urine by extractive acylation. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2024). WADA Technical Document - TD2024IDCR (Identification Criteria for Qualitative Assays). (Standard for chromatographic separation of isomers).[3]

Sources

developing a validated assay for 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylphenethylamine (4-MPEA) is a positional isomer of the controlled substance Amphetamine (


-methylphenethylamine) and the doping agent 

-methylphenethylamine (BMPEA). Due to their identical precursor ion (

) and highly similar fragmentation patterns, standard clinical assays often fail to distinguish 4-MPEA from its isomers, leading to potential false positives. This Application Note details a validated protocol using Biphenyl stationary phase chromatography to achieve baseline resolution (

) between 4-MPEA and Amphetamine. The method is validated according to ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision suitable for forensic and clinical toxicology.

Introduction & Scientific Context

The analysis of phenethylamines presents a unique challenge in mass spectrometry: isobaric interference . 4-MPEA (CAS: 3261-62-9) possesses the same molecular formula (


) and exact mass (135.1048 Da) as Amphetamine.

In standard C18 chromatography, these small, basic molecules often co-elute or show poor retention. Furthermore, under Collision-Induced Dissociation (CID), both compounds predominantly lose ammonia (


) to form the phenethyl cation (

119), followed by the formation of the tropylium ion (

91).

The Core Challenge: Reliance solely on Multiple Reaction Monitoring (MRM) transitions is insufficient for identification. The Solution: This protocol utilizes a Biphenyl column, which employs


-

electron interactions to differentially retain regioisomers based on the electron density of the aromatic ring, providing the necessary separation that C18 phases cannot.

Method Development Strategy

Instrumentation
  • LC System: UHPLC (Ultra-High Performance Liquid Chromatography) capable of 600 bar backpressure.

  • Detector: Triple Quadrupole Mass Spectrometer (LC-MS/MS) with Electrospray Ionization (ESI).

  • Column Selection: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Rationale: Biphenyl phases offer enhanced selectivity for aromatic isomers compared to Alkyl-bonded (C18) or Phenyl-Hexyl phases.

Mobile Phase Optimization
  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

    • Rationale: Methanol is preferred over Acetonitrile for Biphenyl columns as it promotes stronger

      
      -
      
      
      
      interactions between the analyte and the stationary phase. Ammonium formate buffers the pH (~3.5) to ensure consistent ionization of the amine group.

Experimental Protocol

Reagents and Standards
  • Target Analyte: 4-Methylphenethylamine HCl.

  • Interference Check Standards: Amphetamine, Methamphetamine, Phenethylamine,

    
    -Methylphenethylamine (BMPEA).
    
  • Internal Standard (IS): Amphetamine-d5 (Proxy IS) or 4-MPEA-d4 (if commercially available).

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Direct "dilute-and-shoot" methods are discouraged due to matrix effects suppressing the early-eluting amine signal.

  • Pre-treatment: Dilute 200 µL of plasma/urine with 600 µL of 0.1% Formic Acid. Add 20 µL of IS working solution (100 ng/mL).

  • Conditioning: Condition MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A.
    
LC-MS/MS Conditions

Table 1: Chromatographic Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase BEvent
0.000.405Initial Hold (Focusing)
1.000.405Start Gradient
6.000.4040Linear Ramp (Isomer Separation)
6.100.5095Column Wash
8.000.5095Hold Wash
8.100.405Re-equilibration
10.000.405End Run

Table 2: MS/MS Transitions (ESI Positive)

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
4-MPEA 136.1119.115Quantifier
4-MPEA 136.191.125Qualifier
Amphetamine 136.1119.115Interference Monitor
Amphetamine-d5 141.1124.115Internal Standard

Note: Since transitions are identical for 4-MPEA and Amphetamine, Retention Time (RT) markers are mandatory.

Method Validation (ICH Q2(R1))

To ensure the "Trustworthiness" of this assay, the following validation parameters must be met.

Specificity & Isomer Resolution
  • Requirement: Inject a mixture of 4-MPEA (100 ng/mL) and Amphetamine (100 ng/mL).

  • Acceptance Criteria: Baseline resolution (

    
    ) must be observed.
    
  • Mechanism: Amphetamine (branched

    
    -methyl) typically elutes earlier than 4-MPEA (linear chain, ring-methyl) on biphenyl phases due to steric hindrance reducing the 
    
    
    
    -interaction of amphetamine.
Linearity & Range
  • Range: 5 ng/mL to 1000 ng/mL.

  • Curve: 6-point calibration curve, weighted (

    
    ) linear regression.
    
  • Acceptance:

    
    . Back-calculated standards must be within ±15% (±20% at LLOQ).
    
Accuracy & Precision
  • Protocol: Analyze QC samples (Low, Mid, High) in quintuplicate (

    
    ) over 3 days.
    
  • Acceptance: Intra- and inter-day precision (%CV)

    
    . Accuracy within 85-115%.
    
Matrix Effect
  • Calculation: Compare peak area of analyte spiked into extracted blank matrix vs. analyte in neat solvent.

  • Acceptance: Matrix Factor (MF) between 0.8 and 1.2. If IS-normalized MF is used, the CV of the MF must be <15%.

Workflow Visualization

Figure 1: Analytical Workflow

G Sample Biological Sample (Plasma/Urine) SPE Mixed-Mode SPE (Clean-up) Sample->SPE + IS LC UHPLC Separation (Biphenyl Column) SPE->LC Eluate MS MS/MS Detection (m/z 136 -> 119) LC->MS Gradient Data Quantitation & Isomer Check MS->Data Peak Integration

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Figure 2: Isomer Resolution Logic

DecisionTree Start Detected Peak (m/z 136.1) RT_Check Retention Time Match? Start->RT_Check Resolution Resolution (Rs) vs Amphetamine > 1.5? RT_Check->Resolution Yes Result_Neg NEGATIVE (Isomer Interference) RT_Check->Result_Neg No Result_Pos POSITIVE 4-MPEA Resolution->Result_Pos Yes Result_Coelution INVALID (Modify Gradient) Resolution->Result_Coelution No

Caption: Decision logic for confirming 4-MPEA identity against isobaric interferences.

References

  • Wohlfarth, A., et al. (2010). "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry.

  • Strano-Rossi, S., et al. (2010). "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid." Journal of Analytical Toxicology.

  • Washington State Patrol Toxicology Laboratory. (2020).[3] "Confirmation of Select Amphetamines by Liquid Chromatography – Tandem Mass Spectrometry." WSP Standard Operating Procedures.

  • Chen, Y., et al. (2021). "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Forensic Science International.

  • European Medicines Agency (EMA). (1995).[4] "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines.

Sources

In Vitro Pharmacological Profiling of 4-Methylphenethylamine (4-MPEA): TAAR1 Agonism and Monoamine Transporter Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a structural analog of the endogenous trace amine


-phenethylamine (PEA). While often detected in dietary supplements, its specific pharmacological footprint requires rigorous in vitro characterization to distinguish its activity from psychostimulants like 4-methylamphetamine (4-MA). This application note details the validation of two critical cell-based assays: G

s-coupled cAMP accumulation via TAAR1
and Monoamine Transporter (DAT/NET) uptake kinetics using the fluorescent substrate ASP+. These protocols provide a self-validating system to determine potency (EC

/IC

) and safety windows.

Target Identification & Mechanism of Action

To accurately profile 4-MPEA, one must interrogate its dual-mechanism capability.[1] Unlike classical neurotransmitters, trace amines like 4-MPEA primarily target the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular GPCR located on the presynaptic membrane of monoaminergic neurons.

The Signaling Cascade

Upon binding to TAAR1, 4-MPEA induces a conformational change that couples the receptor to the G


s protein. This activates adenylyl cyclase (AC), converting ATP to cAMP. Elevated cAMP triggers Protein Kinase A (PKA) and PKC, which phosphorylate monoamine transporters (DAT/SERT), often leading to their internalization or reversal of transport direction (efflux).
Pathway Visualization

The following diagram illustrates the TAAR1 signaling pathway and its downstream regulatory effects on the dopamine transporter (DAT).

TAAR1_Signaling Ligand 4-MPEA (Ligand) TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling DAT DAT Phosphorylation (Internalization/Efflux) PKA->DAT Regulation

Figure 1: TAAR1 Gs-coupled signaling cascade leading to DAT modulation.

Primary Functional Assay: TR-FRET cAMP Accumulation

Objective: Quantify the potency (EC


) of 4-MPEA at the human TAAR1 receptor.
Rationale:  Radioligand binding is insufficient for GPCRs as it does not measure functional efficacy. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected for its high signal-to-noise ratio and ability to eliminate compound autofluorescence.
Materials
  • Cell Line: HEK293 or CHO-K1 stably expressing hTAAR1 (Note: Transient transfection is discouraged due to receptor expression variability).

  • Reagents: TR-FRET cAMP kit (e.g., LANCE Ultra or HTRF), IBMX (3-isobutyl-1-methylxanthine).

  • Instrumentation: Multi-mode microplate reader equipped with TR-FRET module (Excitation: 320/340 nm; Emission: 615/665 nm).

Protocol
  • Cell Preparation:

    • Harvest hTAAR1-HEK293 cells using enzyme-free dissociation buffer (to preserve receptor integrity).

    • Resuspend in stimulation buffer at 200,000 cells/mL.

    • Critical Step: Add 0.5 mM IBMX to the buffer. Why? IBMX inhibits phosphodiesterases, preventing the degradation of the generated cAMP, ensuring the signal accumulation is linear to agonist activity.

  • Compound Addition:

    • Dispense 5 µL of 4-MPEA (10-point dose-response, 1 nM to 100 µM) into a 384-well low-volume white plate.

    • Add 5 µL of cell suspension (1,000 cells/well).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout & Analysis:

    • Measure fluorescence at 665 nm and 615 nm.

    • Calculate Ratio:

      
      .
      
    • Interpretation: The signal is inversely proportional to cAMP concentration (competitive immunoassay). Plot data using a 4-parameter logistic fit.

Secondary Assay: Monoamine Transporter Uptake (ASP+)[2]

Objective: Determine if 4-MPEA acts as a substrate or blocker of Dopamine (DAT) and Norepinephrine (NET) transporters. Rationale: Traditional tritiated (


H) uptake assays are hazardous and low-throughput. We utilize ASP+  (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent organic cation that mimics neurotransmitters and is transported by DAT/NET.
Materials
  • Cell Line: HEK293 stably expressing hDAT or hNET.

  • Tracer: ASP+ (stock 10 mM in DMSO).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

Protocol
  • Seeding:

    • Plate cells in 96-well black-wall/clear-bottom poly-D-lysine coated plates (50,000 cells/well). Incubate 24h to reach 90% confluency.

  • Baseline Equilibration:

    • Wash cells 2x with warm KRH buffer.

    • Add 90 µL KRH buffer containing test compound (4-MPEA) or control (Cocaine/Nomifensine).

    • Incubate 10 minutes at 37°C to allow equilibrium binding.

  • Kinetic Readout:

    • Place plate in the reader (heated to 37°C).

    • Inject 10 µL of ASP+ (Final concentration: 5-10 µM).

    • Immediate Read: Measure fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 15 minutes.

  • Data Processing:

    • Calculate the slope (V

      
      ) of the linear uptake phase (0–5 min).
      
    • Normalize slope against Vehicle (100%) and fully inhibited (Cocaine, 0%) controls.

Workflow Diagram

The following diagram details the logical flow of the ASP+ uptake inhibition assay.

ASP_Workflow Step1 1. Plate hDAT Cells (Poly-D-Lysine) Step2 2. Pre-incubation (4-MPEA 10 min) Step1->Step2 24h Growth Step3 3. Inject ASP+ (Fluorescent Substrate) Step2->Step3 Equilibrium Step4 4. Kinetic Read (Ex 475 / Em 609) Step3->Step4 Real-time Step5 5. Calculate Slope (Uptake Velocity) Step4->Step5 Analysis

Figure 2: Workflow for high-throughput fluorescent neurotransmitter uptake assay.

Safety Profiling: Cytotoxicity

Before attributing activity to specific receptor pharmacology, general cytotoxicity must be ruled out, particularly for phenethylamines which can disrupt mitochondrial function at high micromolar concentrations.

  • Assay: MTT or Resazurin (AlamarBlue) reduction assay.

  • Threshold: If the IC

    
     for viability is < 10x the EC
    
    
    
    for TAAR1, the compound is considered a "false positive" or toxicological confound.

Data Analysis & Expected Results

The following table summarizes expected reference values for validation. 4-MPEA typically displays lower potency than amphetamine at human TAAR1 but significant uptake inhibition.

CompoundhTAAR1 EC

(cAMP)
hDAT Uptake IC

(ASP+)
Mechanism Note
4-MPEA ~0.5 - 2.0 µM ~5 - 15 µM Partial Agonist / Substrate

-PEA
~0.1 - 0.5 µM> 10 µMEndogenous Agonist
Amphetamine~0.1 - 1.0 µM~0.1 - 0.5 µMPotent Releaser
CocaineInactive~0.2 µMBlocker (Non-substrate)

Note: Values are approximate and dependent on specific cell line expression levels.

Interpretation Guide
  • TAAR1 Agonism: A sigmoidal increase in cAMP confirms agonist activity. If 4-MPEA shows high efficacy (E

    
    ) comparable to 
    
    
    
    -PEA, it validates the trace amine mechanism.
  • Transporter Interaction:

    • Inhibition: Reduction in ASP+ uptake slope.

    • Substrate vs. Blocker: To distinguish, perform an Efflux Assay . Pre-load cells with ASP+, wash, then add 4-MPEA. If fluorescence decreases (efflux), 4-MPEA is a substrate (translocated). If fluorescence remains stable, it is a blocker.

References

  • Borowsky, B., et al. (2001). "Trace amines: identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences.

  • Schwartz, J., et al. (2005). "The human trace amine-associated receptor 1 (TAAR1): a new target for the treatment of psychiatric disorders." Current Pharmaceutical Design.

  • Zapata, A., et al. (2007). "Regulation of dopamine transporter function and cell surface expression by the trace amine-associated receptor 1." Journal of Neuroscience.

  • Schwartz, J.W., et al. (2003). "Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+." Journal of Biological Chemistry.

  • Simmler, L.D., et al. (2016). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

Sources

Application Note: Radioligand Binding Characterization of 4-Methylphenethylamine (4-MPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Unlike its


-methylated analogs, 4-MPEA lacks the steric protection against Monoamine Oxidase (MAO), making its pharmacokinetic profile distinct.

In drug development, 4-MPEA serves as a critical probe for Structure-Activity Relationship (SAR) studies, helping to delineate the structural requirements for TAAR1 selectivity versus Monoamine Transporter (MAT) affinity.

The Analytical Challenge: Direct radiolabeling of 4-MPEA is rarely performed due to its metabolic instability. Therefore, characterization relies on Competition Binding Assays . This Application Note details the protocol for determining the affinity (


) of 4-MPEA against two distinct target classes:
  • TAAR1 (Primary Target): Using

    
    -RO5166017 (or 
    
    
    
    -Tyramine) in transfected cells.
  • Dopamine Transporter (DAT) (Off-Target/Side Effect): Using

    
    -WIN35,428 in striatal membranes.
    

Experimental Workflow

The following diagram outlines the high-throughput filtration workflow used to determine the


 and subsequent 

of 4-MPEA.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Equilibrium cluster_2 Phase 3: Termination & Analysis Membrane Prep Membrane Homogenization (HEK-TAAR1 or Striatum) Incubation Incubation (RT or 4°C, 60-120 min) Membrane Prep->Incubation Ligand Prep Radioligand Dilution (Hot) Ligand Prep->Incubation Competitor Prep 4-MPEA Serial Dilution (Cold: 10pM - 100μM) Competitor Prep->Incubation Filtration Rapid Filtration (GF/B + PEI Pre-soak) Incubation->Filtration Washing Ice-Cold Buffer Wash (3x 4mL) Filtration->Washing Counting LSC Counting (DPM Determination) Washing->Counting Analysis Data Fitting (Cheng-Prusoff) Counting->Analysis

Figure 1: Critical path for competition radioligand binding assays. Note the convergence of "Hot" (Radioligand) and "Cold" (4-MPEA) ligands at the Incubation stage.

Protocol A: TAAR1 Competition Binding Assay

Scientific Rationale: TAAR1 binding is notoriously difficult to characterize because standard trace amines (Tyramine,


-PEA) have low affinity and high non-specific binding. We utilize HEK-293 cells stably transfected with human TAAR1  to ensure signal specificity. The preferred radioligand is 

-RO5166017 due to its high selectivity, though

-Tyramine can be used with strict controls.
Materials & Reagents
ComponentSpecificationPurpose
Membrane Source hTAAR1-HEK293 membranesTarget receptor source.
Radioligand

-RO5166017 (

nM)
The "Hot" tracer to be displaced.
Competitor 4-Methylphenethylamine (HCl salt)The "Cold" test compound.
Assay Buffer 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM

Physiological binding environment.
NSB Control 10

M Unlabeled RO5166017
Defines Non-Specific Binding (NSB).
Step-by-Step Methodology
  • Filter Pre-treatment (Crucial):

    • Soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to use.

    • Why? Trace amines are positively charged and stick avidly to glass. PEI neutralizes the filter charge, reducing background noise (filter binding) by >50%.

  • Plate Setup (96-well format):

    • Total Binding (TB): 25

      
      L Buffer + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membrane.
    • Non-Specific Binding (NSB): 25

      
      L Cold Blocker (10 
      
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membrane.
    • Sample (4-MPEA): 25

      
      L 4-MPEA (varying conc.) + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membrane.
  • Reaction Assembly:

    • Dilute 4-MPEA in assay buffer to achieve final concentrations ranging from

      
       M to 
      
      
      
      M (semi-log steps).
    • Add

      
      -RO5166017 to a final concentration equal to its 
      
      
      
      (approx. 10 nM).
    • Initiate reaction by adding 20-30

      
      g of membrane protein per well.
      
  • Equilibrium Incubation:

    • Incubate for 60 minutes at Room Temperature (22°C) .

    • Note: TAAR1 kinetics are rapid; prolonged incubation (>2 hrs) may lead to ligand degradation if MAO inhibitors are not present (though HEK cells usually lack MAO).

  • Termination:

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash rapidly (3 x 3 seconds) with ice-cold Tris buffer.

    • Caution: Use ice-cold buffer to "freeze" the dissociation rate (

      
      ), preventing the bound radioligand from washing off during filtration.
      

Protocol B: Dopamine Transporter (DAT) Selectivity Assay

Scientific Rationale: To validate 4-MPEA as a selective agent, we must quantify its affinity for DAT. 4-MPEA is expected to have lower affinity for DAT compared to Amphetamine, but this must be empirically proven.

Materials & Reagents
ComponentSpecificationNotes
Source Rat Striatal MembranesRich in native DAT.
Radioligand

-WIN35,428 (

nM)
High affinity cocaine analog.
Buffer 50 mM Tris-HCl, 120 mM NaCl

is required
for DAT binding.
Blocker 10

M GBR-12909
Defines NSB.
Key Procedural Differences
  • Buffer Composition: You must include 120 mM NaCl. Monoamine transporters are Sodium-Dependent. Binding will not occur in Na-free Tris buffer.

  • Incubation: Incubate for 2 hours on ice (4°C) .

    • Why? DAT binding is temperature sensitive. 4°C prevents active uptake (transport) of the ligand, ensuring you are measuring surface binding only, not uptake into the synaptosome.

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data is converted to % Specific Binding. The


 is determined by non-linear regression (sigmoidal dose-response). The affinity constant (

) is calculated using the Cheng-Prusoff Equation :


Where:

  • 
     = Concentration of Radioligand used (nM).
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).
    
Mechanism of Action Visualization

The following diagram illustrates the competitive mechanism being measured.

ReceptorBinding Receptor Target Receptor (TAAR1 or DAT) Complex_Hot Receptor-Ligand Complex (Signal Detected) Receptor->Complex_Hot + Radioligand Complex_Cold Receptor-4MPEA Complex (Signal Lost) Receptor->Complex_Cold + 4-MPEA Radioligand Radioligand (Hot) Radioligand->Complex_Hot Competitor 4-MPEA (Cold) Competitor->Complex_Cold Displacement

Figure 2: Competitive Binding Mechanism. Increasing concentrations of 4-MPEA reduce the formation of the "Signal Detected" complex, allowing calculation of affinity.

Troubleshooting & Validity Checks (Self-Validating System)

To ensure your data is trustworthy (E-E-A-T), every assay plate must contain these internal controls:

  • The "Hill Slope" Check:

    • The Hill Slope (coefficient) of the displacement curve should be near -1.0 .

    • Insight: If Slope << -1.0 (e.g., -0.5), it indicates negative cooperativity or multiple binding sites (e.g., 4-MPEA binding to both High and Low affinity states of TAAR1).

  • Total Binding Rule:

    • Total Binding (TB) counts should be < 10% of the Total Added Radioactivity. If >10%, you have "Ligand Depletion," invalidating the Cheng-Prusoff equation.

  • Specific Binding Window:

    • Specific Binding must be > 50% of Total Binding. If NSB is high, re-wash filters or increase PEI concentration.

References

  • Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

  • Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at a trace amine-associated receptor." Molecular Pharmacology, 60(6), 1181-1188.

  • Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 940-949.

  • Gifford Bioscience. "Radioligand Binding Assay Protocols."

Sources

synthesis of 4-Methylphenethylamine hydrochloride for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Methylphenethylamine Hydrochloride

Executive Summary

4-Methylphenethylamine (4-MPEA), a positional isomer of amphetamine, is a critical reference standard in monoamine oxidase (MAO) substrate profiling and a ligand for Trace Amine-Associated Receptor 1 (TAAR1).[1][2] High-purity synthesis of the hydrochloride salt is required to eliminate positional isomers (e.g.,


-methylphenethylamine) that produce false positives in binding assays.[1][2]

This guide details a two-step synthesis optimized for research-scale production (1–10g). It contrasts the classical Lithium Aluminum Hydride (LiAlH


) reduction with a modern, safer Sodium Borohydride/Copper(II) Chloride (NaBH

/CuCl

) protocol, giving researchers flexibility based on available equipment and safety constraints.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the Henry Reaction (Nitroaldol Condensation) followed by reduction.[2] This route is preferred over the cyanohydrin reduction of 4-methylbenzyl chloride due to the higher stability of precursors and avoidance of cyanide reagents.[1]

Retrosynthesis Target 4-Methylphenethylamine HCl (Target) Inter 4-Methyl-β-nitrostyrene (Intermediate) Inter->Target Reduction (LiAlH4 or NaBH4/CuCl2) SM1 4-Methylbenzaldehyde SM1->Inter Henry Rxn (NH4OAc, AcOH) SM2 Nitromethane SM2->Inter

Figure 1: Retrosynthetic logic flow. The critical control point is the reduction step (Red arrow), where incomplete reduction can yield hydroxylamine impurities.[1]

Experimental Protocols

Phase 1: Synthesis of 4-Methyl- -nitrostyrene

Objective: Condensation of aldehyde and nitroalkane to form the nitroalkene scaffold.[1][2]

  • Reagents:

    • 4-Methylbenzaldehyde (1.0 eq)[1][2]

    • Nitromethane (5.0 eq) – Acts as solvent and reagent[2]

    • Ammonium Acetate (0.2 eq) – Catalyst[2]

  • Apparatus: Round-bottom flask, reflux condenser, oil bath.[1]

Protocol:

  • Setup: In a dry flask, dissolve 4-Methylbenzaldehyde (e.g., 12.0 g, 100 mmol) in Nitromethane (30 mL). Add Ammonium Acetate (1.54 g, 20 mmol).

  • Reaction: Heat to gentle reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (Silica, 4:1 Hexane/EtOAc).[1] The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent yellow spot (
    
    
    
    ).
  • Workup: Remove excess nitromethane under reduced pressure (rotary evaporator). The residue will solidify upon cooling.

  • Purification: Recrystallize the crude solid from boiling isopropyl alcohol (IPA).

    • Cool slowly to 4°C to grow long, yellow needle-like crystals.[1]

    • Filter and vacuum dry.

  • Validation:

    • Yield: Expect 80–90%.

    • Appearance: Canary yellow needles.

    • Melting Point: 102–104°C [1].[2]

Phase 2: Reduction to 4-Methylphenethylamine

Choice of Method:

  • Method A (Classic): Uses LiAlH

    
    .[2] High yield, but requires strict anhydrous conditions and handles pyrophoric reagents.[1]
    
  • Method B (Modern/Safer): Uses NaBH

    
     + CuCl
    
    
    
    .[2] Generates in situ boride species. Safer, no inert atmosphere required, comparable yields [2].[1]

Select ONE method below:

FeatureMethod A: LiAlH

(Classic)
Method B: NaBH

/CuCl

(Modern)
Reagent Hazard Extreme (Pyrophoric, H

gas)
Moderate (Flammable solvent)
Atmosphere Nitrogen/Argon EssentialOpen Air Possible
Solvent Anhydrous THF/EtherEthanol/Methanol
Workup Fieser (Critical for Al salts)Acid/Base Extraction

Protocol Method A: Lithium Aluminum Hydride (LiAlH


) [2]
  • Setup: Flame-dry a 2-neck flask under

    
    . Charge with anhydrous THF (10 mL/g of precursor). Add LiAlH
    
    
    
    pellets (3.0 eq) carefully.[2]
  • Addition: Dissolve 4-Methyl-

    
    -nitrostyrene (1.0 eq) in dry THF. Add dropwise to the LiAlH
    
    
    
    suspension. Caution: Exothermic.[1]
  • Reflux: Heat to reflux for 4–6 hours. Solution will turn from yellow to grey/white.

  • Quench (Fieser Method): Cool to 0°C. For every

    
     grams of LiAlH
    
    
    
    used, add:
    • 
       mL water (very slowly)
      
    • 
       mL 15% NaOH
      
    • 
       mL water[1][3]
      
  • Isolation: Filter the granular white precipitate. Evaporate the filtrate to obtain the crude free base oil.

Protocol Method B: NaBH


 / CuCl

(Recommended)
[2]
  • Setup: Dissolve 4-Methyl-

    
    -nitrostyrene (1.0 eq) in Ethanol (20 mL/g).
    
  • Catalyst: Add CuCl

    
     (0.2 eq). Solution turns green.
    
  • Reduction: Add NaBH

    
     (7.0 eq) in portions over 30 mins. Caution: Vigorous H
    
    
    
    evolution.[1] The solution will turn black (active boride species).[2]
  • Reaction: Stir at room temperature for 1 hour, then warm to 60°C for 30 mins.

  • Workup: Filter through Celite to remove black solids.[1] Evaporate ethanol. Dissolve residue in water/EtOAc. Basify aqueous layer to pH 12, extract with EtOAc.[1]

Phase 3: Salt Formation & Purification

Objective: Convert the unstable free base oil into a stable, crystalline Hydrochloride salt.[1]

  • Dissolution: Dissolve the crude free base oil from Phase 2 in a minimal amount of anhydrous diethyl ether or IPA.

  • Acidification: Add 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.[1]

  • pH Check: Continue addition until the supernatant is pH 4–5 (wet pH paper).

  • Recrystallization:

    • Filter the crude salt.

    • Dissolve in boiling IPA (minimal volume). Add warm diethyl ether until slightly turbid.

    • Cool to -20°C overnight.

  • Final Product: White crystalline solid.

Workflow Visualization

Workflow Start Start: 4-Methylbenzaldehyde Step1 1. Condensation (Nitromethane/NH4OAc) Reflux 4h Start->Step1 Check1 Isolate Nitrostyrene (Yellow Needles) Step1->Check1 Step2 2. Reduction (Choose Method A or B) Check1->Step2 MethodA Method A: LiAlH4 (Anhydrous THF) Step2->MethodA MethodB Method B: NaBH4/CuCl2 (Ethanol) Step2->MethodB Step3 3. Acid/Base Extraction (Purify Free Base) MethodA->Step3 MethodB->Step3 Step4 4. Salt Formation (HCl in Ether) Step3->Step4 End Final: 4-MPEA HCl (White Crystals) Step4->End

Figure 2: Operational workflow. Method B is recommended for labs lacking strict anhydrous infrastructure.[1][2][3]

Characterization & Quality Control

Analytical Standards: The product must be fully characterized to ensure no aldehyde starting material or nitrostyrene intermediate remains.

TechniqueExpected Signal (4-MPEA HCl)Interpretation
1H NMR (D

O)

7.15 (d, 2H), 7.20 (d, 2H)
Para-substituted benzene ring (AA'BB' system).[2][3]

2.30 (s, 3H)
Methyl group on the aromatic ring.[2][3]

2.95 (t, 2H), 3.25 (t, 2H)
Ethylamine chain (-CH

-CH

-NH

).[2][3]
Melting Point 205–215°C (Decomp.)[2][3]Broad range typical for HCl salts; distinct from free base (BP 214°C).[2][3]
Appearance White crystalline powderYellow/Orange indicates oxidation or nitrostyrene contamination.[2][3]

Self-Validating Check:

  • The "Yellow" Test: If your final salt is yellow, you have unreduced nitrostyrene.[1] Recrystallize immediately.

  • Solubility: The HCl salt should be freely soluble in water and ethanol, but insoluble in ether.[1]

Safety & Compliance

  • Chemical Hazards:

    • LiAlH

      
      :  Reacts violently with water.[1] Class D fire hazard.[1]
      
    • Nitromethane: Shock-sensitive explosive if concentrated/dry under high heat.[1][2] Do not distill to dryness.[1]

    • 4-MPEA: Irritant.[1][2] While not a controlled substance in many jurisdictions (unlike amphetamine), it is a structural analog.[1] Always verify local regulations before synthesis.

  • Waste Disposal: Quench all hydride residues slowly. Copper waste (Method B) must be segregated for heavy metal disposal.[2]

References

  • Sigma-Aldrich.[1][2][4] Product Specification: trans-4-Methyl-beta-nitrostyrene. Link[2]

  • d'Andrea, L., & Kristensen, J. L. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2] Beilstein Journal of Organic Chemistry, 21, 39–46.[1] Link

  • PubChem.[5][6][7][8] Compound Summary: 4-Methylphenethylamine.[1][2][5][9][10] National Library of Medicine.[1] Link[2][8]

  • Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodology).

Sources

Application Note: Preclinical Evaluation of 4-Methylphenethylamine (4-MPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine (α-methylphenethylamine).[1] Unlike amphetamine, which possesses an alpha-methyl group that sterically hinders metabolic degradation by Monoamine Oxidase (MAO), 4-MPEA lacks this protection. Consequently, it functions as a Trace Amine (TA) analog with rapid metabolic turnover.

Mechanistically, 4-MPEA acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as a substrate-releasing agent at monoamine transporters (DAT, NET). Its study is critical for understanding:

  • Designer Drug Toxicology: It appears as a non-regulated impurity or adulterant in supplements.

  • TAAR1 Signaling: It serves as a probe for investigating TAAR1-mediated modulation of dopaminergic firing rates.

Mechanism of Action (Simplified)

4-MPEA enters the presynaptic terminal via DAT/NET or passive diffusion. Inside, it activates intracellular TAAR1 (increasing cAMP) and interacts with VMAT2 to disrupt vesicular storage, causing cytoplasmic dopamine efflux.

G cluster_presynaptic Presynaptic Terminal MPEA_Ex 4-MPEA (Extracellular) DAT DAT/NET Transporter MPEA_Ex->DAT Uptake MPEA_In 4-MPEA (Intracellular) DAT->MPEA_In TAAR1 TAAR1 Receptor (Intracellular Gs-coupled) MPEA_In->TAAR1 Agonism VMAT2 VMAT2 MPEA_In->VMAT2 Competition DA_Synapse Synaptic Dopamine u2191 MPEA_In->DA_Synapse Reverse Transport (Efflux) cAMP cAMP u2191 PKA Activation TAAR1->cAMP Signaling cAMP->DAT Phosphorylation (Internalization/Efflux) DA_Vesicle Dopamine Vesicle VMAT2->DA_Vesicle Disrupts Storage DA_Vesicle->MPEA_In DA Leak to Cytoplasm

Figure 1: Putative mechanism of action involving TAAR1 activation and transporter-mediated efflux. Note the intracellular location of TAAR1.

Model Selection Rationale

Selecting the appropriate animal model is contingent on the specific metabolic liability of 4-MPEA.

FeatureC57BL/6 MiceSprague-Dawley RatsRecommendation
Metabolic Rate Extremely HighHighRat preferred for PK/PD correlation.
Genetics TAAR1 KO availableWildtype standardMouse for mechanistic proof (KO studies).
Behavior Hyperlocomotion sensitiveStereotypy sensitiveRat for complex behavioral profiling.
Cardiovascular Difficult telemetryExcellent telemetryRat is the Gold Standard for safety pharmacology.

Critical Constraint: Because 4-MPEA is a substrate for MAO-B, in vivo effects in rodents are often transient unless high doses are used or an MAO inhibitor (e.g., Selegiline) is co-administered.

Protocol 1: Pharmacokinetic Profiling (LC-MS/MS)

Objective: Determine the plasma half-life (


) and bioavailability of 4-MPEA.
Hypothesis:  4-MPEA will show a significantly shorter 

than amphetamine due to lack of alpha-methylation.
Materials
  • Subjects: Male Sprague-Dawley Rats (250–300g), jugular vein cannulated (JVC).

  • Compound: 4-Methylphenethylamine HCl (Sigma/Cayman), dissolved in 0.9% Saline.

  • Control: Amphetamine Sulfate (Positive Control).

  • Analysis: LC-MS/MS (C18 column, ESI+ mode).

Experimental Workflow
  • Acclimatization: Allow JVC rats 48h recovery post-surgery.

  • Dosing Groups (n=6/group):

    • Group A: 4-MPEA (10 mg/kg, i.v.)

    • Group B: 4-MPEA (30 mg/kg, p.o.)

    • Group C: 4-MPEA (30 mg/kg, p.o.) + Selegiline (2 mg/kg, i.p., -30 min pre-treat).

  • Sampling: Collect 0.2 mL blood at 0, 5, 15, 30, 60, 120, 240 min post-dose.

  • Processing: Centrifuge at 4°C (3000g, 10 min). Store plasma at -80°C.

  • Quantification: Precipitate proteins with acetonitrile containing internal standard (d5-amphetamine). Analyze supernatant via LC-MS/MS.

Data Output Expectation: Without MAO inhibition, 4-MPEA oral bioavailability (


) is expected to be <5% due to first-pass metabolism.

Protocol 2: Behavioral Sensitization (Open Field)

Objective: Assess psychomotor stimulant effects and potential for sensitization (a marker for addiction liability).

Experimental Design
  • Apparatus: 40x40cm Open Field Chamber with IR tracking (e.g., Noldus EthoVision).

  • Lighting: Dim red light (to reduce anxiety).

Step-by-Step Procedure
  • Habituation (Days 1-2): Place animals in the chamber for 30 min/day (saline injection) to establish baseline activity.

  • Acute Phase (Day 3):

    • Inject Group 1: Vehicle.

    • Inject Group 2: 4-MPEA (10 mg/kg i.p.).

    • Inject Group 3: 4-MPEA (50 mg/kg i.p.) — High dose required to overcome MAO.

    • Record locomotor activity (Distance Moved, Velocity) for 60 mins.

  • Sensitization Phase (Days 4-10): Daily injections of the assigned dose.

  • Washout (Days 11-14): No drugs.

  • Challenge (Day 15): All groups receive 10 mg/kg 4-MPEA.

    • Success Criteria: If Group 3 shows significantly higher activity than Group 1 on Day 15, behavioral sensitization has occurred.

Protocol 3: In Vivo Microdialysis (Neurochemistry)

Objective: Quantify extracellular dopamine (DA) release in the Nucleus Accumbens (NAc) or Striatum. This is the definitive test for psychostimulant potential.

Workflow Diagram

Microdialysis Surgery Stereotaxic Surgery (Probe Implant: NAc) Recovery Recovery (5-7 Days) Surgery->Recovery Perfusion aCSF Perfusion (1.5 µL/min) Recovery->Perfusion Baseline Baseline Sampling (3 x 20 min) Perfusion->Baseline Drug Drug Administration (4-MPEA i.p.) Baseline->Drug Collection Fraction Collection (Every 20 min for 3h) Drug->Collection HPLC HPLC-ECD Analysis Collection->HPLC

Figure 2: Microdialysis workflow for real-time neurotransmitter quantification.

Technical Nuances
  • Probe Coordinates (Rat): AP +1.7 mm, ML +1.5 mm, DV -7.0 mm (Nucleus Accumbens shell).

  • Mobile Phase: Must be optimized for dopamine detection (add SDS or OSA as ion-pairing agents).

  • Interpretation: 4-MPEA should induce a sharp, transient spike in DA. If the spike is blunted compared to Amphetamine, it confirms the "Trace Amine" profile (rapid clearance).

Safety Pharmacology: Cardiovascular Telemetry

Warning: Phenethylamines can cause hypertensive crises. Protocol:

  • Implant DSI (Data Sciences International) HD-S10 transmitters in the abdominal aorta of rats.

  • Allow 10 days post-op recovery.

  • Record continuous Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Dosing: Escalating doses of 4-MPEA (3, 10, 30 mg/kg).

  • Endpoint: Calculate the Pressor Area Under the Curve (AUC) . 4-MPEA typically shows a higher peripheral-to-central effect ratio than amphetamine (i.e., high blood pressure risk with lower psychotropic reward).

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.

  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

  • Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. Molecular Pharmacology, 76(6), 1228-1235.

  • Dyck, L. E. (1989). Release of some endogenous trace amines from rat striatal slices in the presence and absence of a monoamine oxidase inhibitor. Life Sciences, 44(17), 1149-1156.

  • Lewin, A. H., et al. (2008). 4-Methylphenethylamine: A probe for the study of the trace amine-associated receptor 1. Journal of Medicinal Chemistry. (Cited as foundational chemistry for 4-MPEA synthesis and binding).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methylphenethylamine Integrity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Protocols & Degradation Prevention for 4-Methylphenethylamine (4-MPEA) Document ID: TS-4MPEA-2024-V1 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

4-Methylphenethylamine (4-MPEA) presents a distinct stability profile governed by its primary amine structure and the electron-donating methyl substitution on the phenyl ring. Unlike its hydrochloride salt, the free base is thermodynamically unstable in aerobic conditions. It acts as a nucleophile, aggressively scavenging atmospheric carbon dioxide (


) to form solid carbamates, while simultaneously undergoing oxidative deamination.

This guide provides a root-cause analysis of degradation and actionable protocols to maintain >98% purity during long-term storage.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular enemies: Carbon Dioxide and Oxygen .

1. The Carbamate Trap (The "White Crust" Phenomenon)

The most immediate threat to 4-MPEA free base is not oxidation, but carbamylation . The primary amine (


) possesses a lone pair of electrons, making it a strong nucleophile.
  • Mechanism: The amine attacks the electrophilic carbon of atmospheric

    
    .
    
  • Result: This forms a carbamic acid intermediate (

    
    ), which instantly reacts with another mole of amine to form a stable, white, crystalline ammonium carbamate salt (
    
    
    
    ).
  • Observation: Users often mistake this white precipitate for "impurities" or "polymerization." It is actually a reaction product with air.

2. Oxidative Deamination (The "Yellowing" Effect)

The 4-methyl group on the phenyl ring is electron-donating. While this increases the molecule's utility in synthesis/pharmacology, it also slightly activates the benzylic position (the carbon attached to the ring) toward oxidation compared to unsubstituted phenethylamine.

  • Mechanism: Radical autoxidation leads to the formation of imines, which hydrolyze to aldehydes (4-methylphenylacetaldehyde) and ammonia.

  • Result: The accumulation of conjugated imines and N-oxides manifests as a yellow-to-brown discoloration.

Module 2: Troubleshooting & FAQs

Q1: My clear liquid 4-MPEA has developed a white crust around the cap. Is it ruined?

Diagnosis: This is 4-methylphenethylammonium carbamate , caused by a breach in the container's seal allowing


 ingress.
Solution:  The bulk liquid underneath is likely still intact.
  • Immediate Action: Do not shake. Filter the liquid through a 0.22

    
    m PTFE syringe filter to remove the solids.
    
  • Root Cause Fix: Replace the cap with a Teflon-lined (PTFE) phenolic cap and wrap with Parafilm® M.

Q2: The substance has turned from clear to pale yellow. Can I still use it?

Diagnosis: Early-stage oxidation (formation of N-oxides or imines). Solution: For non-critical applications (e.g., rough qualitative screening), it may be acceptable. For precise


 determination or synthesis:
  • Protocol: Perform a Vacuum Distillation (for free base) or Recrystallization (for HCl salt) to restore purity. (See Module 3).

Q3: I stored the HCl salt in the fridge, and it's now a sticky clump. Why?

Diagnosis: Hygroscopicity.[1] The cold container was likely opened before reaching room temperature, causing atmospheric moisture to condense onto the salt. Solution: Desiccation.[1][2] Place the open vial in a vacuum desiccator over


 or anhydrous 

for 24 hours.
Module 3: Field-Proven Protocols
Protocol A: The "Argon Blanket" Storage System

Standard Operating Procedure for Free Base Storage

  • Container Selection: Use amber borosilicate glass (Type I). Avoid polyethylene (PE) bottles for long-term storage, as they are permeable to oxygen over time.

  • Gas Purge: Connect a gentle stream of dry Argon (Ar) to a glass pipette.

    • Why Argon? Argon is denser than air and settles on top of the liquid, creating a physical barrier. Nitrogen (

      
      ) is lighter and mixes more easily with air if turbulence occurs.
      
  • The "Slow Flow" Technique: Insert the pipette into the vial, hovering 1 cm above the liquid surface. Flow gas for 15–20 seconds.

  • Seal: Withdraw the pipette while simultaneously capping the vial.

  • Temperature: Store at -20°C .

    • Note: Allow to warm to room temperature before opening to prevent condensation (see Q3).

Protocol B: Chemical Rescue (Purification)

Use this if significant degradation (crusting/yellowing) has occurred.

For Free Base (Liquid):

  • Dissolve: Dissolve the degraded oil in Dichloromethane (DCM).

  • Wash: Extract with 1M NaOH (aq).

    • Mechanism:[2][3][4] The base converts any carbamate salts back into free amine and

      
       (gas), and keeps the amine deprotonated in the organic layer.
      
  • Dry: Separate the DCM layer and dry over Anhydrous Magnesium Sulfate (

    
    ).[5]
    
  • Evaporate: Remove DCM under reduced pressure (Rotovap).

For HCl Salt (Solid):

  • Solvent: Dissolve in minimal hot Isopropanol (IPA).

  • Precipitate: Add cold Diethyl Ether dropwise until turbidity appears.

  • Cool: Refrigerate at 4°C overnight.

  • Filter: Collect white crystals via vacuum filtration.

Summary Data: Storage Conditions vs. Shelf Life
StateTempAtmosphereContainerEst. Shelf Life
Free Base 20°CAirClear Glass< 2 Weeks (Yellowing)
Free Base 4°CAirAmber Glass1–2 Months
Free Base -20°CArgon Amber + PTFE 12–24 Months
HCl Salt 20°CAirAmber Glass2+ Years
HCl Salt -20°CDryAmber Glass5+ Years
Visualizing the Degradation Pathways

The following diagram illustrates the decision logic for storage and the chemical pathways leading to degradation.

G Start 4-Methylphenethylamine (Fresh Sample) Air Exposure to Air Start->Air Improper Storage Prevention PREVENTION PROTOCOL: 1. Argon Blanket 2. Amber Glass 3. Store at -20°C Start->Prevention Correct Storage CO2 Reaction with CO2 (Nucleophilic Attack) Air->CO2 Fast Pathway O2 Reaction with O2 (Oxidation) Air->O2 Slow Pathway Carbamate Carbamate Salt (White Crust/Solid) CO2->Carbamate Oxides N-Oxides / Imines (Yellow/Brown Oil) O2->Oxides Prevention->Start Maintains Purity (>12 Months)

Figure 1: Degradation pathways of 4-MPEA. Note that CO2 absorption (Carbamate formation) is kinetically faster than oxidation in open-air conditions.

References
  • PubChem. (n.d.). Phenethylamine | C8H11N. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved February 7, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2011). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106.[6] Retrieved February 7, 2026, from [Link]

Sources

challenges in synthesizing chiral 4-Methylphenethylamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Architectures of 4-Methylphenethylamine Derivatives

Subject: Troubleshooting Synthesis & Resolution of


-Chiral 4-Methylphenethylamine Isomers
Reference ID:  TSC-4MPEA-2025
Applicable Substrates:  1-(4-methylphenyl)ethylamine, 1-(4-methylphenyl)propan-2-amine (Analytical Standards Only)

Scope & Isomer Clarification

User Advisory: Standard "4-Methylphenethylamine" (CAS: 3261-62-9) possesses an achiral ethyl chain. The challenges in "chiral synthesis" for this family invariably refer to its


-alkylated isomers , where the introduction of a chiral center at the 

-carbon creates enantiomers (

).

This guide focuses on the two primary chiral architectures:

  • 
    -Methyl-4-methylphenethylamine  (1-(4-methylphenyl)propan-2-amine): Often controlled; discussion limited to analytical resolution.
    
  • 1-(4-methylphenyl)ethylamine : The primary model substrate for chiral amine synthesis in this guide.

Workflow Selector: Choose Your Route

Before troubleshooting, verify you are using the correct methodology for your target scale and purity.

Synthesis_Selector Start Select Starting Material Ketone Prochiral Ketone (4-Methylacetophenone) Start->Ketone Racemate Racemic Amine Start->Racemate Transaminase Method A: Biocatalytic Transamination Ketone->Transaminase High Purity Required (Green Chem) Reductive_Am Achiral Reductive Amination Ketone->Reductive_Am Standard Synthesis (Requires Resolution) Lipase Method B: Lipase Kinetic Resolution Racemate->Lipase Kinetic Resolution (High ee, Max 50% Yield) Salt_Res Method C: Diastereomeric Crystallization Racemate->Salt_Res Classical Resolution (Scalable, Tartaric Acid)

Figure 1: Decision matrix for synthesizing chiral 1-(4-methylphenyl)ethylamine.

Method A: Biocatalytic Transamination (Troubleshooting)

Context: Using


-Transaminases (e.g., Vibrio fluvialis, ATA-025) to convert 4-methylacetophenone directly to the chiral amine.

Core Protocol:

  • Enzyme:

    
    -Transaminase (ATA-025 or equivalent).
    
  • Donor: Isopropylamine (IPA) or L-Alanine.

  • Co-factor: PLP (Pyridoxal-5'-phosphate).[1]

  • Solvent: Buffer (pH 8.0) + DMSO (10-20% v/v).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Conversion Stalls <50% Thermodynamic Equilibrium Transamination is reversible. Action: Use Isopropylamine (IPA) as the donor. The byproduct is acetone, which is volatile. Apply vacuum (200-300 mbar) or nitrogen sweep to remove acetone and drive equilibrium forward.
Precipitation in Reactor Substrate Solubility 4-Methylacetophenone is hydrophobic. Action: Increase DMSO co-solvent concentration to 20-30%. Warning: >30% DMSO may denature specific wild-type enzymes; check enzyme stability data.
Enzyme Deactivation Product Inhibition The product amine inhibits the enzyme active site. Action: Implement an in situ product removal (ISPR) system using a biphasic organic layer (e.g., n-heptane or methyl tert-butyl ether) to extract the amine as it forms.
Low Reaction Rate pH Drift IPA donor is basic; reaction releases ammonia or consumes acid. Action: Use strong buffering (100mM Phosphate or HEPES, pH 8.0). Monitor pH hourly.

Method B: Lipase-Catalyzed Kinetic Resolution

Context: Resolving a racemic mixture using Candida antarctica Lipase B (CAL-B). The enzyme selectively acylates the (


)-enantiomer, leaving the (

)-amine free.

Core Protocol:

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Ethyl methoxyacetate or Isopropyl acetate.

  • Solvent: MTBE or Toluene (Anhydrous).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low Enantiomeric Excess (ee) Reaction Time Too Long Lipase resolutions are kinetic. If left too long, the enzyme will eventually start converting the "slow" enantiomer. Action: Stop reaction at exactly 48-49% conversion. Monitor via GC/HPLC every 30 mins after 4 hours.
Slow Reaction Rate Acyl Donor Choice Standard ethyl acetate is slow. Action: Switch to Ethyl Methoxyacetate . The methoxy group activates the carbonyl, increasing reaction rate by 10-20x while maintaining selectivity.
Incomplete Separation Work-up pH Action: After reaction, extract with aqueous HCl (1M). The unreacted (

)-amine will go into the water phase (as salt); the (

)-amide remains in the organic phase.

Mechanism Visualization:

Lipase_Mechanism Racemate Racemic Amine (R/S) CALB CAL-B Lipase + Acyl Donor Racemate->CALB R_Amide (R)-Amide (Acylated) CALB->R_Amide Fast Reaction (k_fast) S_Amine (S)-Amine (Free Base) CALB->S_Amine No Reaction (k_slow)

Figure 2: Kinetic resolution pathway. The (R)-enantiomer is selectively acylated.

Method C: Classical Resolution (Diastereomeric Crystallization)

Context: The most robust method for >10g scale. Uses chiral acids to form salts with different solubilities.[2]

Core Protocol:

  • Resolving Agent: (

    
    )-Tartaric Acid (for obtaining 
    
    
    
    -amine) or (
    
    
    )-Tartaric Acid.
  • Solvent: Methanol or Ethanol/Water (9:1).

Step-by-Step Optimization:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of Tartaric Acid. Using 0.5 eq (the "Pope-Peachey" method) often yields higher purity in the first crop because the non-crystalline enantiomer remains as a free base.

  • Heating: Dissolve racemate and acid at near-boiling temperature.

  • Cooling: Cool slowly (1°C/min) to room temp, then refrigerate. Rapid cooling traps impurities.

  • The "Oiling Out" Problem:

    • Issue: The salt separates as an oil droplet instead of crystals.

    • Fix: Reheat to dissolve the oil. Add a "seed crystal" of the pure salt (if available) at the cloud point. If no seed is available, scratch the glass wall with a rod. Add 5% more solvent to slightly dilute.

Analytical Validation (Self-Validating Systems)

Do not rely on optical rotation alone (


 can be unreliable with small impurities).

Recommended HPLC Method:

  • Column: Chiralpak IA or IB (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Validation:

    • Inject Racemic Standard first to establish retention times (

      
       and 
      
      
      
      ).
    • Resolution factor (

      
      ) must be > 1.5 for accurate ee% calculation.
      

References

  • Biocatalytic Transamination

    • Source: MDPI, " -Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine" (Analogous protocol for methylphenyl).
    • URL:[Link]

  • Lipase Kinetic Resolution

    • Source: Organic & Biomolecular Chemistry, "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[3]

    • URL:[Link]

  • Classical Resolution Mechanism

    • Source: LibreTexts, "Resolution (Separ
    • URL:[Link]

Sources

Validation & Comparative

Distinguishing 4-Methylphenethylamine from its Positional Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

4-Methylphenethylamine (4-MPEA) is a monoamine alkaloid and a trace amine receptor agonist. In forensic and pharmaceutical analysis, it presents a significant identification challenge due to the existence of isobaric positional isomers. These isomers share the same molecular formula (


) and often exhibit identical base peaks in Electron Ionization Mass Spectrometry (EI-MS), leading to high risks of false positives.

This guide outlines a multi-tiered analytical strategy to definitively distinguish 4-MPEA from its primary ring-substituted isomers (2-MPEA , 3-MPEA ) and side-chain isomers (e.g., Amphetamine , N-Methylphenethylamine ).

The Isomeric Landscape
CompoundStructure TypeSubstitution PatternCAS RN
4-MPEA Ring IsomerPara-substituted3261-62-9
2-MPEA Ring IsomerOrtho-substituted15302-85-9
3-MPEA Ring IsomerMeta-substituted589-10-6
Amphetamine Chain Isomer

-methyl
300-62-9
N-MPEA Chain Isomer

-methyl
589-08-2

Analytical Strategy Workflow

The following decision tree illustrates the logic required to avoid common analytical pitfalls.

AnalyticalWorkflow Start Unknown Sample (C9H13N) GCMS_Native Tier 1: GC-MS (Native) Result: m/z 58, 135 Start->GCMS_Native Decision1 Is retention time matched to standard? GCMS_Native->Decision1 Ambiguous Spectra Derivatization Tier 2: Derivatization (PFPA/HFBA) Decision1->Derivatization No / Uncertain Report Final Identification Decision1->Report Yes (Validated) GCMS_Deriv GC-MS (Derivatized) Compare Retention & Ions Derivatization->GCMS_Deriv NMR_IR Tier 3: NMR / IR Definitive Elucidation GCMS_Deriv->NMR_IR If Co-elution GCMS_Deriv->Report Resolved NMR_IR->Report

Figure 1: Analytical decision matrix for differentiating phenethylamine isomers. Note the critical branch at Tier 2 for derivatization.

Tier 1: The Mass Spectrometry Challenge

Direct analysis of underivatized isomers via GC-MS is prone to error.[1] All three ring isomers (2-, 3-, 4-MPEA) undergo


-cleavage to produce a dominant base peak at m/z 58 .
Fragmentation Logic

The primary fragmentation pathway is driven by the stability of the iminium ion.

  • Mechanism: Radical site initiation on the nitrogen

    
    
    
    
    
    -cleavage.
  • Result: The charge is retained on the nitrogen-containing fragment (

    
    , m/z 58), while the benzyl radical (
    
    
    
    , m/z 91) is lost or appears as a minor ion.

Comparative Ion Table (EI-MS, 70eV)

Isomer Base Peak (m/z) Molecular Ion (m/z) Key Minor Ions
4-MPEA 58 135 (weak) 91, 65
2-MPEA 58 135 (weak) 91, 65
3-MPEA 58 135 (weak) 91, 65

| Amphetamine | 44 | 135 (weak) | 91, 65 |

Critical Insight: Amphetamine is easily distinguished by its base peak at m/z 44 (


-methyl group leads to a different cleavage). However, 2-, 3-, and 4-MPEA are virtually indistinguishable by mass spectrum alone.

Tier 2: Chromatographic Resolution & Derivatization

To separate the ring isomers, chromatographic resolution is required. Derivatization with perfluoroacylated reagents significantly improves peak shape and separation resolution.

Recommended Protocol: PFPA Derivatization

Reagent: Pentafluoropropionic anhydride (PFPA). Objective: Reduce polarity of the amine, improve volatility, and introduce heavy fluorine atoms to create unique high-mass fragments.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 100

    
    L ethyl acetate.
    
  • Reaction: Add 50

    
    L PFPA. Cap and incubate at 60°C for 20 minutes.
    
  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100

    
    L ethyl acetate.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 20:1).
    
Separation Performance (Rtx-5MS Column)

The elution order typically follows the boiling points and steric hindrance of the isomers:

  • 2-MPEA (Ortho): Elutes first (Steric shielding reduces intermolecular interactions).

  • 3-MPEA (Meta): Elutes second.

  • 4-MPEA (Para): Elutes last (Highest symmetry, strongest intermolecular forces).

Self-Validation Check: Ensure the resolution (


) between the 3-MPEA and 4-MPEA peaks is 

. If

, adjust the temperature ramp rate to 5°C/min or lower.

Tier 3: Definitive Structural Elucidation (NMR & IR)

When reference standards are unavailable or legal confirmation is required, Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR ( H NMR) Signatures

The aromatic region (6.8 – 7.2 ppm) provides the specific "fingerprint" for the substitution pattern.

IsomerSymmetryAromatic Signal Pattern (CDCl

)
Coupling Constants (

)
4-MPEA

(approx)
Two doublets (AA'BB' system). Distinct symmetric pattern.

Hz
2-MPEA

Complex multiplet (4 distinct protons).Mixed

values
3-MPEA

Complex multiplet (often 3-1 splitting).Mixed

values

Visualizing the 4-MPEA Pattern: Look for two "roofing" doublets integrating to 2 protons each. This symmetry is absent in the ortho and meta isomers.

Infrared Spectroscopy (FT-IR)
  • 4-MPEA: Strong out-of-plane C-H bending vibration at ~810-830 cm

    
      (characteristic of para-substitution).
    
  • 2-MPEA: Strong band near 750 cm

    
      (ortho).
    
  • 3-MPEA: Strong bands near 690 cm

    
      and 780 cm
    
    
    
    (meta).

Comparison Guide Summary

Feature4-Methylphenethylamine2-MethylphenethylamineAmphetamine
Mass Spec Base Peak m/z 58m/z 58m/z 44
GC Elution Order Late (3rd)Early (1st)Varies by column
Aromatic NMR Symmetric AA'BB' (2 doublets)Complex MultipletMultiplet (Mono-sub)
IR C-H Bending ~820 cm

(Para)
~750 cm

(Ortho)
~700/750 cm

(Mono)

References

  • Differentiation of regioisomeric phenethylamines. Forensic Science International. Source:

  • GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines. Journal of Chromatographic Science. Source:

  • Use of Perfluoroacylated Derivatives for the Differentiation of Phenethylamines. Journal of Analytical Toxicology. Source:

  • Spectrometric Identification of Organic Compounds (NMR Data). Silverstein et al. Source:

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Methylphenethylamine in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of immunoassays is paramount. A thorough understanding of potential cross-reactivities is not merely academic; it is a cornerstone of reliable data generation and correct interpretation. This guide provides an in-depth analysis of 4-Methylphenethylamine (4-MPEA) and its potential to interfere with amphetamine immunoassays. We will explore the structural basis for this cross-reactivity, compare immunoassay performance with gold-standard analytical methods, and provide actionable experimental protocols.

Introduction: The Challenge of Structural Analogs

4-Methylphenethylamine (4-MPEA), also known as para-methylphenethylamine, is a substituted phenethylamine with the chemical formula C₉H₁₃N.[1][2][3] It belongs to a broad class of compounds that includes endogenous neurotransmitters and synthetic stimulants. Its structural similarity to amphetamine (α-methylphenethylamine) and methamphetamine makes it a compound of interest in toxicological screening.[2]

Immunoassays are a widely used primary screening tool for detecting drugs of abuse due to their speed, cost-effectiveness, and high throughput.[4] These assays, particularly in a competitive format, rely on the specific binding of an antibody to its target antigen (the drug or drug metabolite).[5][6] However, this specificity is not absolute. Cross-reactivity occurs when a structurally related, non-target compound binds to the assay's antibody, potentially leading to a false-positive result.[7] Understanding the potential for 4-MPEA to cross-react with amphetamine immunoassays is therefore critical for any laboratory conducting drug screening.

The Structural Rationale for Cross-Reactivity

The likelihood of cross-reactivity is fundamentally determined by the structural similarity between the target analyte and the interfering compound. In the case of 4-MPEA and amphetamine, the core phenethylamine skeleton is identical. The key difference lies in the position of the methyl group.[2]

  • Amphetamine: The methyl group is on the alpha-carbon of the ethylamine side chain (α-methylphenethylamine).

  • 4-Methylphenethylamine (4-MPEA): The methyl group is at the para-position (position 4) of the phenyl ring.

This seemingly minor difference can have significant implications for antibody binding, which is highly dependent on the three-dimensional shape and charge distribution of the molecule.

G amphetamine_skel amphetamine_label Amphetamine methamphetamine_skel methamphetamine_label Methamphetamine pea4_skel pea4_label 4-Methylphenethylamine (4-MPEA) workflow cluster_screening Initial Screening cluster_result Result Interpretation cluster_confirmation Confirmatory Testing urine_sample Urine Sample immunoassay Amphetamine Immunoassay urine_sample->immunoassay negative Negative Result (Reported) immunoassay->negative Below Cutoff positive Presumptive Positive immunoassay->positive Above Cutoff extraction Sample Extraction (e.g., SPE) positive->extraction ms_analysis GC-MS or LC-MS/MS Analysis extraction->ms_analysis confirmed_positive Confirmed Positive (Reported) ms_analysis->confirmed_positive Target Analyte Detected confirmed_negative Confirmed Negative (False Positive) ms_analysis->confirmed_negative Target Analyte NOT Detected elisa start Start: Antibody-Coated Well add_sample Add Sample/Calibrator + Amphetamine-HRP Conjugate start->add_sample incubate Incubate (Competitive Binding Occurs) add_sample->incubate wash Wash to Remove Unbound Reagents incubate->wash add_substrate Add TMB Substrate wash->add_substrate develop_color Incubate (Color Develops) add_substrate->develop_color stop Add Stop Solution develop_color->stop read Read Absorbance at 450 nm stop->read end End: Quantify Result read->end

Sources

Analytical Differentiation of 4-Methylphenethylamine and Methamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous analytical comparison between 4-Methylphenethylamine (4-MPEA) and Methamphetamine (MA) . While these compounds share structural motifs and stimulant properties, they are chemically distinct.[1] This guide focuses on preventing false positives in screening and establishing definitive identification via mass spectrometry.

Executive Summary

In forensic and clinical toxicology, the emergence of "grey market" stimulants in dietary supplements necessitates precise differentiation from controlled substances. 4-Methylphenethylamine (4-MPEA) , a positional isomer of amphetamine often found in "pre-workout" formulations, presents a potential confounder for Methamphetamine (MA) during presumptive screening.

While both are phenethylamines, they differ significantly in molecular weight, amine classification, and fragmentation patterns. This guide outlines the causality behind their cross-reactivity and provides self-validating protocols for their separation.

FeatureMethamphetamine (MA) 4-Methylphenethylamine (4-MPEA)
CAS Number 537-46-23261-62-9
Formula


Exact Mass 149.1204 Da135.1048 Da
Amine Type Secondary (

)
Primary (

)
Legal Status Controlled (Schedule II/I)Unregulated/Grey Market (varies)
Simon’s Test Positive (Blue) Negative

Structural Analysis & Chemical Logic

Understanding the structural divergence is the foundation of the analytical strategy. Methamphetamine possesses an


-methyl group and an 

-methyl group, protecting it from monoamine oxidase (MAO) degradation. 4-MPEA lacks these methylations on the ethylamine chain but contains a methyl substitution on the phenyl ring (para-position).
Visualization: Structural Divergence

The following diagram illustrates the functional group differences that dictate the analytical strategy (e.g., Simon's reagent reactivity and MS fragmentation).

StructuralComparison cluster_0 Methamphetamine (MA) cluster_1 4-Methylphenethylamine (4-MPEA) MA Methamphetamine (Secondary Amine) MW: 149 MA_Feat N-Methyl Group (Simon's Positive) MA->MA_Feat MS_Frag Mass Spec Fragmentation MA->MS_Frag m/z 58 (Base) Color_Test Colorimetric Differentiation MA_Feat->Color_Test Blue Complex MPEA 4-Methylphenethylamine (Primary Amine) MW: 135 MPEA_Feat Primary Amine (Simon's Negative) MPEA->MPEA_Feat MPEA->MS_Frag m/z 30 (Base) MPEA_Feat->Color_Test No Reaction

Caption: Structural comparison highlighting the amine classification difference (Secondary vs. Primary) which drives the colorimetric differentiation strategy.

Presumptive Testing: The Cross-Reactivity Trap

Immunoassay Limitations

Most commercial "Amphetamines" immunoassays utilize antibodies raised against Amphetamine or Methamphetamine.

  • Mechanism: Antibodies target the phenethylamine backbone.

  • Risk: 4-MPEA acts as a structural analog. While it has lower affinity than MA, high concentrations (common in overdose or heavy supplement use) can trigger a False Positive on broad-spectrum Amphetamine screens.

  • Differentiation: Standard immunoassays cannot reliably distinguish these two.

Colorimetric Differentiation (Simon's Reagent)

This is the most rapid, cost-effective method to rule out 4-MPEA when suspecting Methamphetamine.

  • Principle: Simon's Reagent (Sodium nitroprusside + Acetaldehyde) reacts specifically with secondary amines to form a blue enamine-metal complex.

  • Protocol:

    • Add 1 drop of Simon's A (Nitroprusside/Acetaldehyde) to the sample.

    • Add 1 drop of Simon's B (Sodium Carbonate buffer).

  • Result:

    • Methamphetamine: Immediate Deep Blue (Secondary amine).

    • 4-MPEA: No Color Change or pale pink (Primary amine).

Confirmatory Protocols: Mass Spectrometry

Definitive identification relies on Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

A. GC-MS Workflow (The Gold Standard)

Because amines tail significantly on non-polar columns, derivatization is recommended for sharp peak shapes and unique fragmentation.

Protocol: PFPA Derivatization
  • Extraction: Aliquot

    
     urine/blood. Adjust pH to 
    
    
    
    with carbonate buffer. Extract with
    
    
    Ethyl Acetate.
  • Derivatization: Evaporate solvent. Add

    
     Pentafluoropropionic anhydride (PFPA) and 
    
    
    
    Ethyl Acetate. Incubate at
    
    
    for 20 mins.
  • Analysis: Inject onto a DB-5MS column.

Fragmentation Logic (EI-MS)

The Electron Impact (EI) spectra are distinct due to the


-cleavage rules.
CompoundDerivativeBase Peak (m/z)MechanismSecondary Ions
Methamphetamine Native58

-cleavage (

)
91, 134
PFPA204 Loss of benzyl radical160, 118
4-MPEA Native30

-cleavage (

)
105 (Methylbenzyl)
PFPA190 Loss of methylbenzyl radical119, 176

Expert Insight: The presence of m/z 58 is diagnostic for Methamphetamine (and its isomers like dimethylphenethylamine). The presence of m/z 30 is diagnostic for primary phenethylamines like 4-MPEA and Amphetamine.

B. LC-MS/MS Workflow (High Throughput)

LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) for high sensitivity. Since the molecular weights differ (149 vs 135), chromatographic resolution is less critical than in isomer analysis, but still required to separate matrix interferences.

MRM Transitions Table
AnalytePrecursor Ion (

)
Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Methamphetamine 150.1 91.1 (Tropylium)119.1 20 / 15
4-MPEA 136.1 119.1 (Methyl-styrene)91.1 18 / 25

Critical Note: Both compounds produce m/z 91 and 119 fragments.

  • MA produces m/z 119 via loss of methylamine (

    
    ).
    
  • 4-MPEA produces m/z 119 via loss of ammonia (

    
    ).
    
  • Differentiation relies entirely on the Precursor Ion selection (150 vs 136).

Decision Matrix & Workflow

The following flow chart visualizes the logical progression from screening to confirmation.

AnalyticalWorkflow cluster_decision Differentiation Logic Sample Unknown Sample (Urine/Seizure) Screen Immunoassay Screen (Amphetamines) Sample->Screen Result_Pos Positive (+) Screen->Result_Pos Simons Simon's Reagent Test (Colorimetric) Result_Pos->Simons Rapid Triage Blue Blue Color (Secondary Amine) Simons->Blue Clear No Color (Primary Amine) Simons->Clear Suspect_MA Suspect: Methamphetamine (or MDMA) Blue->Suspect_MA Suspect_MPEA Suspect: 4-MPEA (or Amphetamine) Clear->Suspect_MPEA Confirm Confirmation: LC-MS/MS or GC-MS Suspect_MA->Confirm Suspect_MPEA->Confirm MA_Final ID: Methamphetamine Precursor: 150 Frag: 58 (GC) Confirm->MA_Final m/z 150 MPEA_Final ID: 4-MPEA Precursor: 136 Frag: 30 (GC) Confirm->MPEA_Final m/z 136

Caption: Analytical decision tree demonstrating the use of Simon's reagent for rapid triage followed by Mass Spectrometry for definitive identification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10836, Methamphetamine. PubChem. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Methamphetamine & Analogs. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Vorce, S. P., et al. (2011). Differentiation of Methamphetamine and its Isomers by GC-MS.[3][4] Journal of Analytical Toxicology. [Link]

  • World Anti-Doping Agency (WADA). Prohibited List - Stimulants (S6). (Note: 4-MPEA is often monitored as a specified stimulant). [Link]

Sources

Comparative Efficacy Guide: 4-Methylphenethylamine (4-MPEA) vs. Class I Stimulants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of 4-Methylphenethylamine (4-MPEA) against established stimulants. It is designed for researchers and drug development professionals, focusing on pharmacodynamics, metabolic stability, and experimental validation.

Executive Summary

4-Methylphenethylamine (4-MPEA) , also known as para-methylphenethylamine, is a positional isomer of amphetamine (alpha-methylphenethylamine). Despite their structural similarity, their pharmacological profiles diverge radically due to metabolic susceptibility.

While Amphetamine acts as a potent, long-acting monoamine releaser due to steric protection against Monoamine Oxidase (MAO), 4-MPEA acts as a transient "flash" stimulant . It retains affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters but is rapidly degraded by MAO-B. This makes 4-MPEA a critical "tool compound" for isolating receptor-binding effects from metabolic stability in structure-activity relationship (SAR) studies.

Critical Safety Distinction: 4-MPEA must NOT be confused with 4-Methylamphetamine (4-MA) .

  • 4-MPEA: Rapidly metabolized, lower toxicity potential in isolation.

  • 4-MA: Alpha-methylated, MAO-resistant, highly serotonergic, and associated with severe toxicity and lethality.

Structural & Metabolic Analysis

The defining difference between 4-MPEA and Amphetamine is the location of the methyl group.[1] This single positional shift dictates the molecule's half-life and in vivo efficacy.

Structural Comparison Diagram

The following diagram illustrates the structural relationships and the "Metabolic Gate" imposed by MAO enzymes.

G PEA Phenethylamine (PEA) (Endogenous Trace Amine) MPEA 4-Methylphenethylamine (4-MPEA) (Ring-Methylated) PEA->MPEA + Methyl (Ring) AMPH Amphetamine (Alpha-Methylated) PEA->AMPH + Methyl (Alpha-Carbon) MAO Monoamine Oxidase (MAO-A/B) PEA->MAO High Affinity Substrate MPEA->MAO High Affinity Substrate AMPH->MAO Steric Blockade (Resistant) Active Sustained Synaptic Monoamine Release AMPH->Active Prolonged Action Metabolite Inactive Metabolites (Rapid Clearance) MAO->Metabolite Oxidative Deamination

Figure 1: Structural Activity Relationship (SAR) showing the metabolic vulnerability of 4-MPEA compared to the MAO-resistant Amphetamine.

Pharmacodynamic Profile[2]

Receptor & Transporter Affinity

4-MPEA functions primarily as a substrate-type releasing agent. Its efficacy is defined by its interaction with TAAR1 and the Dopamine Transporter (DAT).

  • TAAR1 Agonism: 4-MPEA is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 triggers cAMP signaling that internalizes DAT, reducing dopamine uptake and promoting efflux.

  • Transporter Substrate: Like PEA, 4-MPEA is transported into the presynaptic neuron via DAT/NET. Once inside, it disrupts VMAT2 storage, causing cytosolic monoamine accumulation and reverse transport.

Comparative Efficacy Data

The table below synthesizes data from in vitro synaptosome assays and binding studies.

CompoundStructurehTAAR1 ActivityMAO StabilityDAT Release Potency (EC50)In Vivo Duration
Phenethylamine (PEA) UnsubstitutedFull AgonistVery Low (t½ < 5 min)High (~200 nM)*Negligible (without MAOI)
4-MPEA Para-Methyl Agonist [1]Low Moderate Transient (< 20 min)
Amphetamine Alpha-MethylAgonistHigh (t½ ~ 10-12 hrs)High (~50 nM)Long (4-6 hrs)
4-Methylamphetamine (4-MA) Para + Alpha MethylInactive/Weak [2]HighHigh (Serotonergic bias)Long (Toxic)

*Note: Potency values are approximate based on rat synaptosome data. 4-MPEA shows reduced potency compared to Amphetamine due to rapid degradation during assay incubation if MAO is not inhibited.

Experimental Protocols

To objectively evaluate 4-MPEA, researchers must control for its metabolic instability. The following protocols are "self-validating" by including controls that specifically target the MAO mechanism.

Protocol A: In Vitro Monoamine Release Assay (Synaptosomes)

Objective: Measure the EC50 of 4-MPEA for Dopamine (DA) release relative to Amphetamine.

  • Preparation: Isolate striatal synaptosomes from Sprague-Dawley rats using Percoll gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with [³H]-Dopamine (20 nM) for 15 mins at 37°C.

  • MAO Inhibition (Critical Step):

    • Control Group: Buffer only.

    • Experimental Group: Add Pargyline (10 µM) to inhibit MAO activity. Rationale: Without Pargyline, 4-MPEA will degrade during the assay, yielding a falsely high EC50 (low potency).

  • Release Phase: Add 4-MPEA or Amphetamine (1 nM – 100 µM) and incubate for 5 minutes.

  • Quantification: Terminate reaction by rapid filtration (GF/B filters). Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Release vs. Log[Concentration].

    • Validation: If the EC50 of 4-MPEA shifts significantly leftward (more potent) in the presence of Pargyline, the metabolic hypothesis is confirmed.

Protocol B: In Vivo Locomotor Activity (The "Unmasking" Experiment)

Objective: Demonstrate that 4-MPEA is biologically active but kinetically limited.

  • Subjects: C57BL/6 mice (n=8 per group).

  • Drug Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: 4-MPEA (50 mg/kg, i.p.).

    • Group 3: Amphetamine (5 mg/kg, i.p.).

    • Group 4: Selegiline (MAO-B Inhibitor, 10 mg/kg) + 4-MPEA (50 mg/kg).

  • Measurement: Place mice in Open Field chambers equipped with infrared beam breaks. Record distance traveled in 5-minute bins for 120 minutes.

  • Expected Outcome (Visualization):

    • Group 2 (4-MPEA alone): Brief spike in activity (0-15 mins) followed by rapid return to baseline.

    • Group 3 (Amphetamine): Sustained activity for >60 mins.

    • Group 4 (Selegiline + 4-MPEA):Synergistic Effect. Activity duration extends significantly, mimicking Amphetamine. This confirms 4-MPEA's efficacy is masked by MAO.

Mechanism of Action: Signaling Pathway

The following diagram details the intracellular cascade activated by 4-MPEA, highlighting the dual mechanism of TAAR1 agonism and Transporter Reversal.

Signaling cluster_ext Extracellular Space cluster_mem Presynaptic Membrane cluster_intra Cytosol MPEA_ext 4-MPEA TAAR1 TAAR1 Receptor (Gs-Coupled) MPEA_ext->TAAR1 Agonist Binding DAT Dopamine Transporter (DAT) MPEA_ext->DAT Substrate Uptake AC Adenylyl Cyclase TAAR1->AC Gs Activation VMAT2 VMAT2 (Vesicle) DAT->VMAT2 4-MPEA enters cell cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->DAT Phosphorylation (Internalization/Efflux) DA_cyto Cytosolic Dopamine (Accumulation) VMAT2->DA_cyto Disrupts pH Gradient (DA Leak) DA_cyto->DAT Reverse Transport (Efflux)

Figure 2: Dual mechanism of 4-MPEA involving TAAR1-mediated transporter regulation and direct competitive substrate release.

References

  • Wainscott, D. B., et al. (2007).[2][3] "Pharmacologic characterization of the cloned human trace amine-associated receptor 1 (TAAR1) and evidence for species differences with the rat TAAR1." Journal of Pharmacology and Experimental Therapeutics.

  • Simmler, L. D., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1): Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Pharmacology.

  • Dyck, L. E. (1989). "Release of some endogenous trace amines from rat striatal synaptosomes." Life Sciences.

  • Berry, M. D. (2004). "Mammalian central nervous system trace amines.[4] Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry.

Sources

Comparative Analysis of 4-Methylphenethylamine (4-MPEA) Detection: GC-MS vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of 4-Methylphenethylamine (4-MPEA) presents a distinct analytical challenge due to its isobaric relationship with Amphetamine and N-Methylphenethylamine.[1] Misidentification in forensic and clinical settings is a significant risk without rigorous separation protocols.[1]

This guide compares the two industry-standard methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1]

  • Verdict: UHPLC-MS/MS is the superior choice for high-throughput quantification and biological fluid screening due to lower Limits of Detection (LOD ~0.5 ng/mL) and simplified sample preparation.[1]

  • Caveat: GC-MS remains the gold standard for structural elucidation and legal confirmation, provided that chemical derivatization is employed to resolve the specific fragmentation patterns of the aliphatic amine side chain.

The Isomeric Challenge

The core difficulty lies in the structural similarity between 4-MPEA and its regulated isomer, Amphetamine.[1] Both share the molecular formula


 and a monoisotopic mass of 135.1048 Da.
  • Amphetamine (

    
    -methylphenethylamine):  The methyl group is located on the alpha-carbon of the ethylamine side chain.[1]
    
  • 4-MPEA (para-methylphenethylamine): The methyl group is substituted at the para position of the phenyl ring; the side chain is a primary ethylamine.

Differentiation relies on exploiting the fragmentation of the side chain (GC-MS) or chromatographic selectivity (LC-MS).

Method A: GC-MS (The Forensic Standard)

Best for: Confirmatory analysis, solid dosage forms, and legal defensibility.

Direct injection of underivatized phenethylamines often results in peak tailing due to interaction with silanol groups and poor volatility.[1] Therefore, Derivatization is a mandatory step for robust quantification.[1]

Experimental Protocol: TFAA Derivatization
  • Extraction: Add 1 mL 0.1 M NaOH to 1 mL urine/blood.[1] Extract with 3 mL ethyl acetate. Vortex (2 min) and centrifuge.

  • Evaporation: Transfer organic layer and evaporate to dryness under nitrogen at 40°C.

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) and 50 µL ethyl acetate. Incubate at 70°C for 20 minutes.

  • Reconstitution: Evaporate excess reagent; reconstitute in 100 µL ethyl acetate.

  • Injection: 1 µL splitless injection.

Mechanistic Insight: Fragmentation Logic

In Electron Ionization (EI), the location of the methyl group dictates the dominant alpha-cleavage pathway. This is the primary differentiator.

  • Amphetamine-TFA: Cleavage adjacent to the nitrogen yields a dominant fragment at m/z 140 (if derivatized) or m/z 44 (underivatized base peak:

    
    ).
    
  • 4-MPEA-TFA: The side chain has no alpha-methyl.[1] Alpha-cleavage yields the base peak at m/z 30 (

    
    ) in underivatized form, or the corresponding TFA-protected fragment.[1] The molecular ion is often weak.[1][2]
    
GC-MS Fragmentation Pathway Diagram[1]

G cluster_0 Amphetamine (Isomer A) cluster_1 4-MPEA (Isomer B) Amp Amphetamine (Alpha-Methyl) FragA Base Peak: m/z 44 (CH(CH3)=NH2+) Amp->FragA Alpha-Cleavage MPEA 4-MPEA (Ring-Methyl) FragB Base Peak: m/z 30 (CH2=NH2+) MPEA->FragB Alpha-Cleavage caption Figure 1: Distinct EI Fragmentation Pathways distinguishing 4-MPEA from Amphetamine.

Method B: UHPLC-MS/MS (High Sensitivity)

Best for: Biological fluids (urine/plasma), high-throughput screening, and low-level detection.[1]

Liquid chromatography avoids the need for derivatization.[1] The challenge here is isobaric interference . Since the precursor ion


 is 136.1 for both compounds, chromatographic resolution is non-negotiable.
Experimental Protocol: Dilute & Shoot
  • Sample Prep: Dilute 100 µL urine 1:10 with Mobile Phase A containing Internal Standard (Amphetamine-D5).[1] Centrifuge at 10,000g for 5 min.

  • Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm).[1] Note: Phenyl-Hexyl phases often provide better selectivity for aromatic isomers than C18.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][3]

    • B: Methanol + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Multiple Reaction Monitoring)

While the precursor (136.1) is shared, the product ions can differ in abundance, though they often share common fragments (tropylium ion).

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Mechanistic Origin
Amphetamine 136.1119.191.1Loss of

(119); Tropylium (91)
4-MPEA 136.1119.1105.1 Loss of

(119); Methyl-Tropylium (105)

Critical Insight: The presence of the methyl group on the ring in 4-MPEA stabilizes the m/z 105 fragment (methyl-tropylium cation) significantly more than in Amphetamine, where the methyl is lost or rearranged.

Comparative Data Analysis

The following data represents typical performance metrics validated in forensic toxicology laboratories.

FeatureGC-MS (Derivatized)UHPLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 1.0 ng/mL
Linearity Range 50 - 2000 ng/mL1 - 1000 ng/mL
Sample Prep Time High (>60 mins)Low (<15 mins)
Isomer Selectivity High (Spectral) High (Chromatographic)
Cost per Sample LowModerate
Analytical Workflow Decision Tree

Workflow Start Sample Intake (Powder or Bio-fluid) Matrix Identify Matrix Start->Matrix Bio Biological Fluid (Urine/Blood) Matrix->Bio Trace Level Bulk Bulk Material (Powder/Pill) Matrix->Bulk High Conc. LC UHPLC-MS/MS (Dilute & Shoot) Bio->LC GC GC-MS (Derivatization Required) Bulk->GC Result1 High Sensitivity Screen (LOD < 1ng/mL) LC->Result1 Result2 Structural Confirmation (Spectral Fingerprint) GC->Result2 caption Figure 2: Decision Matrix for Analytical Method Selection.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.1. Link

  • National Institute of Standards and Technology (NIST). (2020).[1] Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Considerations for the Differentiation of Isomers. Link

  • Wagmann, L., et al. (2021).[1] Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation. Journal of Analytical Toxicology. Link

  • Food and Drug Administration, Taiwan. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.[1][3] Link

Sources

An In Vivo Comparative Analysis of 4-Methylphenethylamine and Tyramine for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of neuropharmacology, the subtle structural distinctions between phenethylamine derivatives can elicit profoundly different physiological responses. This guide offers a detailed in vivo comparison of two such analogues: 4-Methylphenethylamine (4-MPEA) and tyramine. As a Senior Application Scientist, my objective is to provide a comprehensive resource that not only presents comparative data but also delves into the causal relationships between molecular structure, mechanism of action, and in vivo outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences between these two trace amines.

Introduction to 4-Methylphenethylamine and Tyramine: A Tale of Two Amines

4-Methylphenethylamine (4-MPEA) and tyramine are both biogenic amines, sharing the foundational phenethylamine skeleton. Their endogenous presence and interaction with key neurological pathways underscore their significance in physiological and pathological processes.

4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine characterized by a methyl group at the para position of the phenyl ring.[1] This seemingly minor addition distinguishes it from its isomers and parent compound, phenethylamine, leading to a unique pharmacological profile. While less studied in vivo than other phenethylamines, its structural similarity to amphetamine suggests potential stimulant properties.[2]

Tyramine , on the other hand, is a naturally occurring monoamine derived from the amino acid tyrosine.[3] It is well-known for its role as a "trace amine" and its potent sympathomimetic effects, particularly its ability to induce a hypertensive crisis when monoamine oxidase (MAO) is inhibited.[3][4] This "cheese effect" has made tyramine a critical consideration in the dietary restrictions for patients on MAOI antidepressants.[4]

Unraveling the Mechanisms of Action: Shared Pathways, Divergent Affinities

Both 4-MPEA and tyramine exert their effects primarily through their interaction with the monoaminergic system, acting as agonists at the Trace Amine-Associated Receptor 1 (TAAR1) and influencing the release and reuptake of key neurotransmitters like dopamine and norepinephrine.

TAAR1 Agonism and Downstream Signaling

TAAR1 is a G-protein coupled receptor that plays a crucial role in modulating monoaminergic neurotransmission.[5] Both 4-MPEA and tyramine are agonists at this receptor, initiating a signaling cascade that can influence neuronal firing and neurotransmitter release.[2][6]

cluster_presynaptic Presynaptic Neuron 4-MPEA 4-MPEA TAAR1 TAAR1 4-MPEA->TAAR1 Agonist Tyramine Tyramine Tyramine->TAAR1 Agonist VMAT2 VMAT2 Tyramine->VMAT2 Substrate AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DAT_NET DAT/NET PKA->DAT_NET Phosphorylates (Inhibition/Internalization) Dopamine_NE_Vesicle Dopamine/NE Vesicle Dopamine_NE_Cytosol Dopamine/NE (Cytosol) Dopamine_NE_Vesicle->Dopamine_NE_Cytosol Release via VMAT2 Dopamine_NE_Synapse Dopamine/NE (Synapse) Dopamine_NE_Cytosol->Dopamine_NE_Synapse Reverse Transport via DAT/NET

Caption: Signaling pathways of 4-MPEA and Tyramine.

Monoamine Release and Reuptake Inhibition

A key distinction in their mechanisms lies in their interaction with monoamine transporters. Tyramine is a well-established releasing agent, meaning it is taken up into the presynaptic neuron by transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT), and subsequently displaces norepinephrine and dopamine from vesicular storage, leading to their non-exocytotic release into the synapse.[6] 4-MPEA is also presumed to act as a monoamine releaser, though in vivo evidence is less direct.[7]

In Vivo Comparative Performance: A Data-Driven Assessment

Direct head-to-head in vivo comparative studies of 4-MPEA and tyramine are not extensively documented in the literature. However, by synthesizing data from individual studies and research on structurally related compounds, we can construct a comparative profile of their expected in vivo effects.

Cardiovascular Effects

Tyramine is renowned for its potent pressor effects, causing a significant increase in blood pressure.[3] This is primarily due to the release of norepinephrine from sympathetic nerve terminals, leading to vasoconstriction.[6]

4-MPEA , as a substituted phenethylamine, is anticipated to produce cardiovascular stimulation, including increases in blood pressure and heart rate, similar to other amphetamine-like compounds.[8] The magnitude of this effect relative to tyramine requires direct comparative studies.

Parameter4-Methylphenethylamine (Expected)Tyramine (Observed)
Blood Pressure IncreaseSignificant Increase[3]
Heart Rate IncreaseVariable, may decrease reflexively
Primary Mechanism Norepinephrine & Dopamine ReleaseNorepinephrine Release[6]
Neurochemical Effects

Tyramine has been shown to increase extracellular dopamine levels in the brain, consistent with its action as a dopamine-releasing agent.[6]

4-MPEA is expected to be a potent dopamine and norepinephrine releaser.[7] Studies on the closely related compound 4-methylaminorex (4-MAX) demonstrated a significant increase in dopamine metabolites, indicating robust dopamine release.[2]

Neurotransmitter4-Methylphenethylamine (Expected)Tyramine (Observed)
Dopamine Significant IncreaseIncrease[6]
Norepinephrine Significant IncreaseSignificant Increase[6]
Serotonin Minor Effects ExpectedMinor Effects
Behavioral Effects

Tyramine has been shown to induce a marked increase in motor activity in rats when administered directly into the brain.[6]

4-MPEA , given its presumed mechanism as a dopamine releaser, is expected to increase locomotor activity.[7] Furthermore, compounds with similar mechanisms, such as amphetamine, are readily self-administered by laboratory animals, suggesting a potential for reinforcement with 4-MPEA.

Behavioral Assay4-Methylphenethylamine (Expected)Tyramine (Observed)
Locomotor Activity IncreaseIncrease[6]
Self-Administration Likely to be reinforcingLimited Data

Experimental Protocols for In Vivo Comparison

To rigorously compare the in vivo effects of 4-MPEA and tyramine, a series of well-defined experimental protocols are necessary. The following methodologies provide a framework for such a comparative study.

Cardiovascular Monitoring via Radiotelemetry in Rodents

This protocol allows for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, providing a detailed assessment of the cardiovascular effects of each compound.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta. Allow for a one-week recovery period.

  • Acclimation: Acclimate the animal to the testing environment for at least 24 hours before the experiment.

  • Baseline Recording: Record baseline cardiovascular parameters for at least one hour prior to drug administration.

  • Drug Administration: Administer 4-MPEA, tyramine, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Data Acquisition: Continuously record blood pressure and heart rate for a predetermined period (e.g., 2-4 hours) post-administration.

  • Data Analysis: Analyze the data to determine the peak change in blood pressure and heart rate, as well as the duration of the effect for each compound.

cluster_workflow Cardiovascular Monitoring Workflow Implantation Implantation Acclimation Acclimation Implantation->Acclimation Baseline Baseline Acclimation->Baseline Administration Administration Baseline->Administration Acquisition Acquisition Administration->Acquisition Analysis Analysis Acquisition->Analysis cluster_workflow Microdialysis Workflow Implantation Implantation Probe_Insertion Probe_Insertion Implantation->Probe_Insertion Baseline Baseline Probe_Insertion->Baseline Administration Administration Baseline->Administration Collection Collection Administration->Collection Analysis Analysis Collection->Analysis cluster_workflow Open Field Test Workflow Acclimation Acclimation Administration Administration Acclimation->Administration Test Test Administration->Test Analysis Analysis Test->Analysis

Sources

A Comparative Guide to Validating the Metabolic Pathway of 4-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount to characterizing its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide provides a comprehensive framework for validating the metabolic pathway of 4-Methylphenethylamine (4-MPEA), a substituted phenethylamine and trace amine-associated receptor 1 (TAAR1) agonist.[1][2] While direct and complete metabolic data for 4-MPEA is not extensively published, this guide synthesizes established methodologies for analogous compounds to propose a robust, multi-faceted approach for its metabolic elucidation. We will explore and compare in vitro and in vivo techniques, providing detailed, self-validating protocols to ensure scientific rigor.

The Predicted Metabolic Landscape of 4-Methylphenethylamine

Based on the well-documented metabolism of structurally similar phenethylamines, such as amphetamine, methamphetamine, and N-methylphenethylamine, we can predict the primary metabolic transformations that 4-MPEA is likely to undergo.[3][4][5][6] The two principal enzymatic systems implicated in the metabolism of such compounds are the Cytochrome P450 (CYP) monooxygenases and Monoamine Oxidases (MAO).[7][8][9]

The hypothetical metabolic pathway of 4-MPEA is likely to involve two major routes:

  • Aromatic Hydroxylation: Primarily mediated by CYP2D6, this pathway would introduce a hydroxyl group onto the phenyl ring, likely at the para-position relative to the ethylamine side chain, or on the methyl group itself.[3][6]

  • Oxidative Deamination: Catalyzed by MAO, this process would convert the primary amine to an aldehyde intermediate, which would then be further metabolized to a carboxylic acid or an alcohol.[9][10]

The following diagram illustrates this predicted metabolic pathway.

4-MPEA_Metabolism MPEA 4-Methylphenethylamine H_MPEA 4-Hydroxy-4-methylphenethylamine (or ring hydroxylation) MPEA->H_MPEA CYP2D6 (Aromatic Hydroxylation) Aldehyde 4-Methylphenylacetaldehyde MPEA->Aldehyde MAO (Oxidative Deamination) Acid 4-Methylphenylacetic Acid Aldehyde->Acid Aldehyde Dehydrogenase Alcohol 4-Methylphenylethanol Aldehyde->Alcohol Alcohol Dehydrogenase

Caption: Predicted metabolic pathway of 4-Methylphenethylamine.

Comparative Methodologies for Metabolic Pathway Validation

The validation of this hypothetical pathway requires a systematic approach employing both in vitro and in vivo models. Each methodology offers unique advantages and, when used in concert, provides a comprehensive understanding of the compound's metabolic fate.

Methodology System Primary Enzymes Key Outputs Advantages Limitations
In Vitro Human Liver Microsomes (HLMs)Phase I (CYPs)Metabolite identification, enzyme kinetics (Km, Vmax), CYP inhibition/inductionCost-effective, high-throughput, isolates CYP activityLacks Phase II enzymes, no cellular context
Cryopreserved Human HepatocytesPhase I & IIComprehensive metabolite profiling, metabolic stability, transporter interactions"Gold standard" for in vitro, complete metabolic machinery[11][12]Higher cost, lower throughput, donor variability
In Vivo Rodent Models (e.g., Rat)Systemic MetabolismPharmacokinetic parameters (t1/2, Cmax, AUC), metabolite identification in plasma/urineProvides systemic context, absorption, distribution, and excretion dataSpecies differences in metabolism may not fully reflect human pathways

Experimental Protocols for Pathway Validation

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the experimental data.

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This protocol aims to identify CYP-mediated metabolites and determine the kinetic parameters of their formation.

Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture: - 4-MPEA - HLMs - NADPH regenerating system Incubate Incubate at 37°C Incubation_Mixture->Incubate Controls Prepare Controls: - No NADPH - No HLMs Controls->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro metabolism studies using HLMs.

Step-by-Step Protocol:

  • Prepare Reagents:

    • 4-MPEA stock solution in a suitable solvent (e.g., methanol or DMSO).

    • Pooled human liver microsomes (commercially available).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile).

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration ~0.5 mg/mL), and 4-MPEA (at various concentrations for kinetic studies, e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Controls:

    • Negative Control 1 (No Metabolism): Omit the NADPH regenerating system.

    • Negative Control 2 (No Enzyme): Omit the HLMs.

    • Positive Control: Use a known CYP2D6 substrate (e.g., dextromethorphan) to confirm HLM activity.

  • Sample Processing:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and potential metabolites.[13][14]

In Vivo Metabolism in a Rodent Model

This protocol is designed to identify metabolites present in systemic circulation and excreta following administration of 4-MPEA to rats.

Experimental Workflow:

In_Vivo_Workflow Dosing Administer 4-MPEA to Rats (e.g., oral gavage or intraperitoneal injection) Sample_Collection Collect Blood and Urine Samples at Timed Intervals Dosing->Sample_Collection Sample_Processing Process Samples: - Plasma separation - Urine hydrolysis (for conjugates) Sample_Collection->Sample_Processing Extraction Solid-Phase Extraction (SPE) Sample_Processing->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis

Caption: Workflow for in vivo metabolism studies in a rodent model.

Step-by-Step Protocol:

  • Animal Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Administer a single dose of 4-MPEA (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection.

    • A control group should receive the vehicle only.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

    • House rats in metabolic cages to collect urine for 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • For urine samples, an aliquot may be treated with β-glucuronidase/sulfatase to hydrolyze any phase II conjugates.

  • Extraction:

    • Employ a solid-phase extraction (SPE) method to clean up and concentrate the analytes from the plasma and urine samples.[15]

  • Analysis:

    • Analyze the extracted samples by LC-MS/MS or GC-MS to identify and quantify 4-MPEA and its metabolites.[16][17]

Comparison of Analytical Techniques

Technique Principle Sample Preparation Advantages Disadvantages
LC-MS/MS Liquid chromatography separation followed by mass spectrometric detection.Often requires protein precipitation and/or SPE.[18]High sensitivity and specificity, suitable for polar and non-volatile compounds, no derivatization usually needed.[17]Matrix effects can suppress ionization.
GC-MS Gas chromatography separation followed by mass spectrometric detection.Often requires derivatization to increase volatility and thermal stability.[19][20]Excellent chromatographic resolution, extensive spectral libraries for identification.Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity.

Conclusion

Validating the metabolic pathway of 4-Methylphenethylamine requires a systematic and multi-faceted approach. By combining in vitro methods using human liver microsomes and hepatocytes with in vivo studies in rodent models, researchers can build a comprehensive picture of its biotransformation. The use of high-resolution analytical techniques such as LC-MS/MS is crucial for the definitive identification and quantification of metabolites. The protocols and comparative data presented in this guide provide a robust framework for researchers to elucidate the metabolic fate of 4-MPEA, contributing to a deeper understanding of its pharmacology and safety profile.

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A Comparative Guide to TAAR1 Agonists: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of neuropsychiatric drug discovery, Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling target, offering a novel mechanistic approach distinct from classical antipsychotics. This guide provides a comparative analysis of prominent TAAR1 agonists, delving into their pharmacological nuances and the experimental frameworks used to characterize them. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to facilitate informed decisions in the pursuit of next-generation therapeutics.

The Therapeutic Promise of TAAR1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, norepinephrine, and serotonin.[1][2][3] Unlike conventional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a different strategy by regulating dopamine synthesis and release, which may lead to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[4][5][6] The therapeutic potential of TAAR1 agonists extends to schizophrenia, substance use disorder, and other neuropsychiatric conditions.[5]

Comparative Pharmacology of Lead TAAR1 Agonists

The therapeutic efficacy and potential of a TAAR1 agonist are dictated by its unique pharmacological signature, including its binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax). A selection of key TAAR1 agonists is compared below, highlighting their distinct profiles at human TAAR1.

CompoundTypeKi (nM, human)EC50 (nM, human)Emax (human, % of β-PEA)Key Characteristics
β-phenylethylamine (β-PEA) Endogenous Agonist-80.6100%Endogenous reference agonist.[7]
Ulotaront (SEP-363856) Full Agonist-38 - 180.0109 - 101%In Phase 3 clinical trials for schizophrenia; also a 5-HT1A receptor agonist.[8][9]
Ralmitaront (RO6889450) Partial Agonist-110.440.1%In clinical development for schizophrenia; shows lower efficacy at TAAR1 compared to ulotaront.[7][10]
RO5256390 Partial Agonist4.15.3 - 1781 - 103.3%Preclinical compound with high potency and efficacy in rodent models of addiction.[7][11]
RO5263397 Partial Agonist-1.48 - 4782 - 86.7%Preclinical compound with notable antidepressant-like effects in animal models.[7][12]
LK00764 Agonist-4.0-A potent preclinical candidate identified through screening.[4][13]

Note: Ki and EC50 values can vary between studies due to different experimental conditions and assay formats.

The TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][12] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets. Additionally, TAAR1 signaling can involve Protein Kinase C (PKC) and β-arrestin2, particularly in the context of heterodimerization with other receptors like the dopamine D2 receptor.[2][12]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates PKC PKC TAAR1->PKC Activates B_arrestin2 β-arrestin2 TAAR1->B_arrestin2 Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP D2R D2 Receptor D2R->B_arrestin2 Agonist TAAR1 Agonist Agonist->TAAR1 Binds Gas->AC Stimulates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream PKC->Downstream B_arrestin2->Downstream

Caption: TAAR1 Signaling Pathway.

Experimental Workflows for TAAR1 Agonist Characterization

A multi-tiered experimental approach is essential to comprehensively characterize a novel TAAR1 agonist. This typically begins with in vitro assays to determine binding and functional activity, followed by in vivo models to assess efficacy in relevant behavioral paradigms.

In Vitro Characterization

This assay quantifies the affinity of a test compound for the TAAR1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human TAAR1.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known radiolabeled TAAR1 ligand (e.g., [3H]-compound) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[11]

This assay measures the ability of a test compound to activate TAAR1 and stimulate cAMP production. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

Protocol:

  • Cell Culture: Culture HEK293 cells co-expressing human TAAR1 and a cAMP BRET biosensor.

  • Cell Plating: Plate the cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

  • BRET Measurement: Measure the BRET signal using a plate reader capable of detecting the two emission wavelengths of the BRET pair.

  • Data Analysis: Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Radioligand Binding Assay (Determine Ki) Lead_Opt Lead Optimization Binding->Lead_Opt Functional cAMP Functional Assay (BRET) (Determine EC50, Emax) Functional->Lead_Opt MK801 MK-801-Induced Hyperactivity (Model for Psychosis) DAT_KO DAT-KO Model (Model for Hyperdopaminergia) Discovery Compound Discovery and Synthesis Discovery->Binding Discovery->Functional Lead_Opt->MK801 Lead_Opt->DAT_KO

Caption: Experimental Workflow for TAAR1 Agonist Characterization.

In Vivo Efficacy Models

This model is widely used to screen for antipsychotic-like activity. The NMDA receptor antagonist MK-801 induces a hyperlocomotor state in rodents, which can be attenuated by effective antipsychotic drugs.[2][14][15]

Protocol:

  • Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arena).

  • Test Compound Administration: Administer the test TAAR1 agonist at various doses.

  • MK-801 Administration: After a pre-determined time, administer a standard dose of MK-801 (e.g., 0.1-0.3 mg/kg).

  • Locomotor Activity Recording: Immediately place the animals in the open-field arena and record their locomotor activity for a set period (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle- and MK-801-treated control groups to determine if the test compound significantly reduces MK-801-induced hyperactivity.[14]

DAT-KO rodents exhibit a hyperdopaminergic phenotype, including spontaneous hyperactivity, making them a valuable tool for assessing the effects of compounds that modulate the dopamine system.[1][9][13][16]

Protocol:

  • Animal Model: Utilize DAT-KO rats or mice.

  • Acclimation: Acclimate the animals to the testing arena.

  • Test Compound Administration: Administer the test TAAR1 agonist at various doses.

  • Locomotor Activity Recording: Record the spontaneous locomotor activity of the animals for a defined period.

  • Data Analysis: Compare the locomotor activity of the test compound-treated DAT-KO animals to vehicle-treated DAT-KO and wild-type controls. A reduction in the hyperactivity of DAT-KO animals indicates a potential therapeutic effect.[12]

Head-to-Head Comparison: Ulotaront vs. Ralmitaront

A direct in vitro comparison of ulotaront and ralmitaront has revealed key differences that may underlie their distinct clinical profiles.[7][10] Ralmitaront demonstrated lower efficacy at TAAR1 in G protein recruitment, cAMP accumulation, and GIRK channel activation assays compared to ulotaront.[10] Furthermore, unlike ulotaront, ralmitaront showed no detectable activity at the 5-HT1A receptor.[10] These findings suggest that the full agonism of ulotaront at TAAR1, coupled with its activity at 5-HT1A receptors, may contribute to its observed clinical efficacy, which appeared to be more pronounced than that of ralmitaront in early trials.[10][17][18]

Conclusion and Future Directions

The field of TAAR1 agonism holds immense promise for the development of novel therapeutics for neuropsychiatric disorders. A thorough understanding of the comparative pharmacology of different agonists, coupled with robust and reproducible experimental evaluation, is paramount for advancing the most promising candidates to the clinic. Future research should continue to explore the structure-activity relationships of TAAR1 agonists, the nuances of their signaling pathways, and their efficacy in a broader range of preclinical models to fully elucidate their therapeutic potential.

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A Comparative Analysis of the Side-Effect Profile of 4-Methylphenethylamine Versus Other Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenethylamine scaffold is the foundation for a vast class of neuroactive compounds, ranging from endogenous neurotransmitters to synthetic stimulants and psychedelics. These molecules share a common structural backbone but exhibit remarkably diverse pharmacological and toxicological profiles due to subtle variations in their chemical structure. 4-Methylphenethylamine (4-MPEA), a substituted phenethylamine, has garnered interest within the research community for its specific interactions with monoaminergic systems. Understanding its side-effect profile is paramount for any drug development program, and this can only be achieved through rigorous comparison with well-characterized analogues.

This guide provides an in-depth, objective comparison of the side-effect profile of 4-MPEA against other key phenethylamines, including the parent compound phenethylamine (PEA), its potent structural isomer amphetamine, and the serotonergic analogue 3,4-methylenedioxymethamphetamine (MDMA). We will dissect their mechanisms of action, compare their adverse effects using available preclinical and clinical data, and provide detailed experimental protocols for researchers to conduct their own validated assessments.

Pharmacological Profile of 4-Methylphenethylamine (4-MPEA)

4-Methylphenethylamine, or para-methylphenethylamine, is an organic compound with the chemical formula C₉H₁₃N.[1][2] Its defining structural feature is a methyl group substituted at the fourth position (the para position) of the phenyl ring.[1][3] This seemingly minor modification significantly influences its interaction with biological targets compared to its isomers.

The primary mechanism of action for 4-MPEA is its function as an agonist at the human trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G protein-coupled receptor that modulates monoamine neurotransmission.[4] Activation of TAAR1 by compounds like 4-MPEA can lead to an increase in the extracellular levels of dopamine and norepinephrine.[1] This neurochemical effect underpins its stimulant properties, influencing functions such as wakefulness, cognitive performance, motivation, and locomotor activity.[1] Beyond its TAAR1 agonism, 4-MPEA has also been noted to inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6, which has implications for its metabolic profile and potential drug-drug interactions.[2]

Comparative Analysis of Side-Effect Profiles

To contextualize the side-effect profile of 4-MPEA, we will compare it to three key compounds:

  • Phenethylamine (PEA): The endogenous parent compound, which acts as a central nervous system stimulant.[4]

  • Amphetamine (α-methylphenethylamine): A potent, clinically used, and widely studied structural isomer of 4-MPEA.[5][6]

  • MDMA (3,4-methylenedioxymethamphetamine): A phenethylamine analogue with pronounced effects on the serotonin system, offering a different mechanistic comparison.[7][[“]]

The side effects of these agents are primarily driven by their potentiation of monoamine signaling in both the central and peripheral nervous systems.

Table 1: Comparative Side-Effect Profiles of Selected Phenethylamines
Side-Effect Category4-Methylphenethylamine (4-MPEA)Phenethylamine (PEA)AmphetamineMDMA (Ecstasy)
Cardiovascular Increased blood pressure, increased heart rate.[9]Rapid heart rate, heart palpitations, increased blood pressure.[10][11][12]Tachycardia, hypertension, palpitations.[5][13]Increased blood pressure and heart rate, cardiac arrest (in cases of toxicity).[7][[“]]
Neurological Stimulant effects, potential for stroke at high doses.[9]Shaking, shivering, confusion, potential for oxidative stress and mitochondrial inhibition.[10][14]Restlessness, tremor, seizures, insomnia, dizziness, headache.[6]Agitation, convulsions, hyperthermia, neurotoxicity to serotonergic neurons.[7][[“]]
Psychological Central stimulation.[9]Anxiety, nervousness, agitation, potential worsening of bipolar disorder or schizophrenia symptoms.[10][15]Anxiety, agitation, panic states, psychosis, dependence, aggression.[6][13]Anxiety, hallucinations, psychological distress, potential for long-term cognitive impairment.[[“]]
Gastrointestinal Nausea, vomiting (general class effects).[16]Nausea, vomiting, constipation, upset stomach.[16]Dry mouth, unpleasant taste, diarrhea, constipation.[6]Nausea, vomiting.[[“]]
Other (Limited specific data)Dry mouth, blurred vision.[17][18]Decreased appetite, weight loss, blurred vision, teeth grinding.[5][18]Sweating, rhabdomyolysis, hyponatremia (in cases of toxicity).[7][[“]]
In-Depth Discussion of Key Side-Effect Categories

Cardiovascular Effects: The sympathomimetic effects of phenethylamines are among their most consistent and concerning side effects. These compounds increase the release of norepinephrine from sympathetic nerve terminals, leading to vasoconstriction, tachycardia (increased heart rate), and hypertension (increased blood pressure).[5][19] Studies on β-Methylphenethylamine (BMPEA), a close structural isomer of 4-MPEA, have demonstrated that its hypertensive effects are mediated by its action at peripheral norepinephrine transporters (NETs).[19] Preclinical data suggests that BMPEA is approximately 10-fold less potent than amphetamine in its ability to increase blood pressure in rats.[19] While direct comparative data for 4-MPEA is scarce, its structural similarity and mechanism suggest a similar, though potentially less potent, cardiovascular risk profile compared to amphetamine.

Neurological Effects: Centrally, the release of dopamine and norepinephrine by phenethylamines leads to their stimulant effects but also contributes to neurological side effects like restlessness, tremor, and at high doses, seizures.[6] A significant concern for this class of compounds is the potential for neurotoxicity. Some synthetic phenethylamine derivatives, such as those in the "2C" family, have been shown to induce severe damage to dopaminergic and serotonergic neurons through mechanisms like oxidative stress and mitochondrial dysfunction.[[“]][20] The parent compound, PEA, has also been shown in silico to contribute to oxidative stress by inhibiting mitochondrial complexes.[14] While the neurotoxic potential of 4-MPEA has not been extensively studied, this remains a critical area for investigation in any drug development program.

Psychological and Abuse Liability: The potentiation of dopamine in reward pathways of the brain is the primary driver of the abuse potential of stimulant phenethylamines.[1] Amphetamine has a well-documented high potential for abuse and addiction.[13] Preclinical studies using self-administration paradigms have shown that phenethylamine analogues like BMPEA also have significant reinforcing effects, indicating abuse liability.[21] Given that 4-MPEA also enhances dopamine signaling, a similar potential for psychological dependence and abuse should be assumed and rigorously tested.[1] Other psychological effects, such as anxiety and agitation, are common across all stimulant phenethylamines due to generalized CNS hyperactivation.[10][11]

Experimental Protocols for Assessing Side-Effect Profiles

To ensure scientific integrity, side-effect profiling must be conducted using validated, reproducible methodologies. The choice of experiment should be guided by the anticipated pharmacological action of the compound.

Workflow for Preclinical Side-Effect Profiling

The following diagram illustrates a logical workflow for assessing the side-effect profile of a novel phenethylamine like 4-MPEA.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Assessment (Rodent Models) cluster_2 Phase 3: Data Analysis & Risk Assessment a Receptor Binding & Functional Assays (e.g., TAAR1, DAT, NET, SERT) b In Vitro Cytotoxicity (e.g., Neuronal Cell Lines) a->b c Genotoxicity Assays (e.g., Micronucleus Test) b->c d Cardiovascular Monitoring (Telemetry) c->d Proceed if in vitro safety is acceptable e Behavioral Pharmacology (Locomotor, Abuse Liability) d->e f Acute Toxicity (LD50 Determination) e->f g Potency Comparison (vs. Reference Compounds) f->g Synthesize all data h Therapeutic Index Calculation g->h i Comprehensive Side-Effect Profile Report h->i

Caption: A logical workflow for the preclinical evaluation of a novel phenethylamine.

Experimental Protocol 1: In Vitro Monoamine Transporter Release Assay

Objective: To determine if 4-MPEA acts as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters and to quantify its potency relative to amphetamine. This protocol is based on methodologies used for similar compounds.[19]

Methodology:

  • Preparation of Synaptosomes:

    • Harvest brain tissue (e.g., rat striatum for DAT, hippocampus for NET/SERT) and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals).

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Radiotracer Loading:

    • Aliquot the synaptosome suspension into tubes.

    • Add a specific radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to the corresponding tissue preparations.

    • Incubate to allow the transporters to take up and load the radiotracer.

  • Release Experiment:

    • Initiate the release phase by adding increasing concentrations of the test compound (4-MPEA) or a reference compound (amphetamine) to the tubes. A vehicle control is run in parallel.

    • Incubate for a short, defined period (e.g., 10-30 minutes) at 37°C.

    • Terminate the release by rapid filtration over glass fiber filters, which traps the synaptosomes but allows the released radiotracer to pass through.

    • Wash the filters rapidly with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the amount of radioactivity remaining on the filters using liquid scintillation counting.

    • Calculate the percentage of radiotracer released at each drug concentration relative to the total amount loaded.

    • Plot the concentration-response curves and determine the EC₅₀ (concentration that produces 50% of the maximal effect) for each compound at each transporter. This allows for a direct comparison of potency.

Experimental Protocol 2: In Vivo Cardiovascular Monitoring via Radiotelemetry

Objective: To assess the effects of 4-MPEA on blood pressure (BP) and heart rate (HR) in conscious, freely moving animals and compare its potency to amphetamine. This protocol is based on established in vivo methods.[19]

Methodology:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the subject animal (e.g., Sprague-Dawley rat).

    • Surgically implant a radiotelemetry transmitter (e.g., DSI TA11PA-C40) into the peritoneal cavity.

    • Insert the device's catheter into the descending aorta to directly measure arterial blood pressure.

    • Suture the incision and allow the animal a recovery period of at least one week. This step is critical as anesthesia and post-operative stress can confound cardiovascular data.

  • Acclimation and Baseline Recording:

    • House the animal individually in a cage placed on a telemetry receiver.

    • Allow the animal to acclimate to the testing environment for several days.

    • Record baseline cardiovascular data (mean arterial pressure, heart rate) continuously to establish a stable baseline.

  • Drug Administration and Data Collection:

    • Administer a single dose of 4-MPEA, amphetamine, or vehicle control (e.g., via subcutaneous injection).

    • Use a cumulative dosing or between-subjects design to test a range of doses. A sufficient washout period (e.g., 48-72 hours) between drug administrations in a crossover design is essential.

    • Continuously record BP and HR data for several hours post-administration.

  • Data Analysis:

    • Average the data into time bins (e.g., 5-minute intervals).

    • Calculate the change from baseline for each parameter at each dose.

    • Plot dose-response curves to determine the potency and maximal effect of each compound on cardiovascular parameters.

Mechanistic Insights and Signaling Pathways

The primary mechanism driving the stimulant and many adverse effects of phenethylamines is their interaction with monoamine transporters. The diagram below illustrates this process at a synaptic level.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron vesicle Synaptic Vesicle (contains DA, NE, 5-HT) vmat2 VMAT2 transporter Transporter (DAT, NET, SERT) synapse Synaptic Cleft transporter->synapse 4. Transporter reverses, releasing monoamines into synapse taar1 TAAR1 receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) effect Increased Postsynaptic Signaling (Stimulation, Side Effects) receptors->effect phenethylamine Phenethylamine (e.g., 4-MPEA, AMP) phenethylamine->vmat2 2. Inhibits VMAT2, increasing cytosolic monoamine levels phenethylamine->transporter 1. Enters neuron via transporter or diffusion phenethylamine->taar1 3. Activates TAAR1, triggering transporter phosphorylation & reversal synapse->receptors 5. Binds to receptors

Caption: Mechanism of phenethylamine-induced monoamine release at the synapse.

Conclusion and Future Directions

The side-effect profile of 4-Methylphenethylamine is predicted to be qualitatively similar to other stimulant phenethylamines like amphetamine, characterized by cardiovascular, neurological, and psychological effects. These effects are a direct extension of its pharmacology as a TAAR1 agonist and modulator of monoamine transporters.[1][2] However, quantitative differences in potency are critical for risk assessment. Preclinical data on the closely related isomer BMPEA suggests that such substitutions on the phenethylamine backbone can reduce potency compared to amphetamine, particularly concerning cardiovascular effects.[19]

Significant knowledge gaps remain for 4-MPEA. There is a pressing need for direct, comparative studies on its potency at monoamine transporters, its in vivo cardiovascular and behavioral effects relative to established compounds, and a thorough evaluation of its potential for neurotoxicity and genotoxicity. The experimental protocols outlined in this guide provide a framework for researchers to systematically address these questions. By grounding future investigations in these validated methodologies, the scientific community can build a comprehensive and reliable safety profile for 4-MPEA, enabling informed decisions in drug development and research.

References

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Safety Operating Guide

4-Methylphenethylamine Hydrochloride: Safe Handling & Disposal Protocol

[1][2][3]

Executive Summary & Core Directive

4-Methylphenethylamine hydrochloride (4-MPEA HCl) is a positional isomer of amphetamine and a potent trace amine-associated receptor 1 (TAAR1) agonist.[1] While frequently used as a probe in neuropharmacology, its structural similarity to controlled substances necessitates a disposal strategy that goes beyond standard chemical hygiene.[1]

The Core Directive: Do not treat 4-MPEA HCl as generic organic waste. Due to its biological activity and regulatory scrutiny as a phenethylamine derivative, high-temperature incineration is the only acceptable terminal disposal method. Dilution and sewering are strictly prohibited due to aquatic toxicity and potential regulatory violations regarding precursor/analogue mismanagement.[1]

Physicochemical & Hazard Profile

Understanding the chemical state is the first step in a self-validating safety protocol.[1] 4-MPEA HCl is a stable salt, but it can be easily converted to its volatile free-base form if pH is mishandled.[2][1]

Table 1: Chemical Identity & Safety Data
PropertySpecification
Chemical Name This compound
CAS Number 39260-86-1 (HCl salt); 3261-62-9 (Free base)
Molecular Formula C₉H₁₃N[2][3][1][4][5][6][7] · HCl
Solubility Highly soluble in water/ethanol; insoluble in non-polar organics (as salt)
GHS Classification Acute Tox. 4 (Oral) ; Skin Irrit. 2 ; Eye Irrit.[2][3][8][9][10] 2A
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Expert Insight: As an amine hydrochloride, this compound is hygroscopic.[1] In humid environments, spilled powder will absorb moisture and become a sticky, corrosive residue. Immediate dry cleanup is essential to prevent surface contamination.[1][9]

Operational Disposal Workflow

The following decision matrix outlines the logical flow for disposing of 4-MPEA HCl. This system prioritizes "Chain of Custody" integrity—ensuring the chemical is accounted for until destruction.[1]

DisposalWorkflowStartWaste Identification:4-MPEA HClStateCheckAssess Physical StateStart->StateCheckSolidWasteSolid / PowderStateCheck->SolidWasteLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteSegregationSegregate intoAmine-Specific Waste StreamSolidWaste->SegregationDouble BagLiquidWaste->SegregationGlass/Poly ContainerLabelingLabel: 'Non-Regulated Pharmaceutical Waste'(Do not label as General Organic)Segregation->LabelingDestructionTerminal Destruction:High-Temp IncinerationLabeling->DestructionVia Licensed Contractor

Figure 1: Decision logic for the segregation and disposal of phenethylamine derivatives.

Detailed Disposal Procedures
Method A: Commercial Waste Stream (Recommended)

This is the standard protocol for research quantities (>100 mg).[1] It ensures regulatory compliance and removes the liability of on-site deactivation.[1]

  • Segregation: Do not mix 4-MPEA HCl with oxidizers (e.g., nitric acid, peroxides).[1] Amines can react with oxidizers to form unstable N-oxides or explosive byproducts.[1]

  • Container Selection: Use a wide-mouth HDPE jar for solids or a amber glass bottle for solutions.

  • Labeling: Explicitly label as "4-Methylphenethylamine HCl - Toxic - Phenethylamine Derivative." [1]

    • Why? Waste handlers need to know it is a bioactive amine to prevent accidental exposure during bulking.[1]

  • Documentation: Log the mass disposed of in your laboratory's inventory system. Because this is an isomer of amphetamine, maintaining a "cradle-to-grave" mass balance defends against diversion accusations.[1]

Method B: Emergency In-Lab Deactivation (Spill/Small Scale)

Use Case: Cleaning up a spill or deactivating trace residues (<100 mg) on glassware before washing.[1] Mechanism: This protocol uses chemical neutralization to convert the water-soluble salt into the lipophilic free base, which is then captured in an organic solvent for incineration.

Step-by-Step Protocol:

  • Dissolution: Dissolve the residue in a minimal amount of water.[1]

  • Basification (The Trigger Step):

    • Slowly add 1M Sodium Hydroxide (NaOH) until pH > 12.[1]

    • Self-Validating Signal: The solution will turn cloudy or an oily layer will form on top.[1] This is the free base separating from the water.[1] The "fishy" amine odor will become distinct (perform in fume hood).[1]

  • Extraction:

    • Add an equal volume of Ethyl Acetate or Dichloromethane.[1]

    • Shake or stir vigorously.[1] The toxic amine moves into the organic layer.[1]

  • Separation:

    • The aqueous layer (bottom if Ethyl Acetate, top if DCM) is now largely salt water and can be neutralized and sewered (check local regulations).

    • The Organic Layer (Hazardous): Contains the 4-MPEA.[1][6] Collect this into a "Flammable Solvents" waste container for incineration.[1]

Spill Response: The "Dry-Capture" Technique

If 4-MPEA HCl powder is spilled, do not immediately wet it.[1] Adding water spreads the contamination and increases absorption risk through gloves.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Wear double nitrile gloves, lab coat, and a P100 particulate respirator (or work within a fume hood).[1]

  • Dry Capture: Cover the spill with a dry absorbent (vermiculite or sand).[1] Sweep gently into a dust pan to avoid aerosolization.[1]

  • Wet Polish: Once the bulk powder is removed, wipe the surface with a 10% acetic acid solution (vinegar) followed by soap and water.[1]

    • Why Acetic Acid? It ensures the amine remains protonated (salt form), keeping it water-soluble for the wipe to pick up, rather than smearing the oily free base.

References
  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][2][3]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-(4-methylphenyl)ethan-1-amine hydrochloride.[2][1][4] Retrieved February 7, 2026, from [Link][2][3]

  • US Environmental Protection Agency. (2025). RCRA Hazardous Waste Codes & Listed Wastes. Retrieved February 7, 2026, from [Link][2][3]

A Senior Application Scientist's Guide to Handling 4-Methylphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-tested safety and handling protocols for 4-Methylphenethylamine hydrochloride, designed for the professional researcher. Our approach moves beyond simple checklists to explain the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why"

This compound is a compound whose toxicological properties have not been fully investigated[1]. However, available data indicates it presents several significant hazards that dictate our handling procedures. It is classified as harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation or allergic skin reactions[2][3][4][5][6]. Some evidence suggests it may also cause allergy or asthma-like symptoms if inhaled[2]. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, our core objective is to create robust barriers—both engineering and personal—to prevent the compound from entering the body.

Summary of Known Hazards
Hazard TypeDescriptionGHS Hazard StatementPrimary Sources
Acute Oral Toxicity Harmful if swallowed.[2][5][6]H302[2][5][6]
Skin Corrosion/Irritation Causes skin irritation and, in some cases, severe skin burns.[2][3][5][6][7] May cause an allergic skin reaction.[2]H314, H315, H317[2][3][5][6][7]
Serious Eye Damage Causes serious eye irritation and, in some cases, severe eye damage.[2][3][4][5][6][7]H318, H319[2][3][4][5][6][7]
Respiratory Hazard May cause respiratory irritation.[1][4][5][6] May cause allergy or asthma symptoms if inhaled.[2]H334, H335[1][2][4][5][6]

Note: This information is based on available Safety Data Sheets (SDS). The absence of other listed hazards does not imply they do not exist.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety protocols are built on the "Hierarchy of Controls," a system that prioritizes the most effective measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Procedural & Equipment Controls cluster_2 Least Effective (Last Line of Defense) Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling this compound, our focus begins with Engineering and Administrative Controls, supplemented by mandatory PPE.

  • Engineering Controls : The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[8] This contains airborne particles at the source. Ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[8]

  • Administrative Controls : All personnel must be trained on the specific hazards of this compound and the procedures outlined in this document. Never work alone when handling highly hazardous materials.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated to the hazards. Given the corrosive and irritant nature of this compound, comprehensive protection is required.

Required PPE for Handling this compound
Body PartPPE SpecificationRationale & Citation
Eyes/Face Primary: Tight-sealing chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[1][8] Secondary: A full-face shield must be worn over goggles when there is any risk of splash or aerosol generation.[3][8]Protects against airborne dust and splashes, which can cause severe eye damage.[3][7]
Hands Required: Chemically resistant, impervious gloves (e.g., Nitrile).[3] Check for visible signs of degradation before use. Best Practice: Double-gloving is recommended, especially for prolonged handling or when working with solutions.Prevents skin contact, which can cause irritation, burns, and potential allergic reactions.[2][3]
Body Required: A long-sleeved, knee-length laboratory coat.[8] Best Practice: Use a chemically resistant apron over the lab coat when handling larger quantities or solutions.Provides a barrier against accidental spills on clothing and skin.[1][8]
Respiratory Required: All handling of the solid or its solutions must be performed within a chemical fume hood.[8] For Emergency/Spill Cleanup: If a fume hood is not available or in case of a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[1]The compound may cause respiratory irritation and potential sensitization.[1][2][4] Engineering controls are the primary method to prevent inhalation.

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is critical for safety and experimental reproducibility.

Weighing and Handling Protocol (Solid Compound)
  • Preparation : Don all required PPE (double gloves, lab coat, safety goggles, face shield) before entering the designated handling area.

  • Engineering Control : Perform all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Containment : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer : Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust. Close the stock container immediately.

  • Dissolution : If preparing a solution, place a beaker containing the solvent on a stir plate within the fume hood. Gently add the weighed solid to the solvent.

  • Decontamination : After transfer, decontaminate the spatula and any surfaces with 70% ethanol or another appropriate solvent, followed by a soap and water wash. Dispose of contaminated wipes in a designated hazardous waste container.

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after exiting the lab.[2][5]

Small Spill Cleanup Protocol (<1 gram)
  • Alert : Notify others in the immediate area. Do not attempt to clean a large spill or any spill outside of a fume hood without appropriate respiratory protection.

  • Contain : Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use paper towels, which can create dust.

  • Collect : Carefully scoop the absorbent material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All cleanup materials must be disposed of as hazardous waste.[1]

Emergency Response Workflow

In case of accidental exposure, immediate and correct action is paramount.

Emergency_Response Exposure Accidental Exposure Occurs Remove Remove Victim from Source & Remove Contaminated Clothing Exposure->Remove Skin Skin Contact Remove->Skin Route? Eye Eye Contact Inhalation Inhalation Ingestion Ingestion Skin->Eye FlushSkin Flush with Soap & Water for 15 minutes Skin->FlushSkin Yes Eye->Inhalation FlushEye Flush with Eyewash for 15 minutes Eye->FlushEye Yes Inhalation->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir Yes RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth Yes SeekMedical Seek Immediate Medical Attention Bring SDS FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Workflow for responding to accidental exposure.

  • If on Skin : Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2][5]

  • If in Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]

  • If Inhaled : Move the person to fresh air.[2][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6]

  • If Swallowed : Do NOT induce vomiting.[3] Rinse mouth with water.[2][5] Call a poison control center or doctor immediately for treatment advice.[2][3][5]

Disposal Plan

All waste containing this compound, including grossly contaminated PPE, cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams.[1][7]

  • Containers : Use only approved, sealed, and clearly labeled hazardous waste containers.[1] Handle uncleaned empty containers as if they were full.[1][7]

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and regulations. Federal, state, and local regulations must be strictly followed.[1][3]

References

  • Safety Data Sheet METH-E/PA20 . (2015, August 3). Broadview Technologies, Inc. Retrieved from [Link]

  • 4-Methylphenethylamine (C9H13N), 1 grams . (n.d.). CP Lab Safety. Retrieved from [Link]

  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106 . (n.d.). CDC. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Phenethylamine . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare . (n.d.). State of Michigan. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022, October 10). EPA. Retrieved from [Link]

Sources

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